molecular formula C13H15NO3 B1383082 Benzyl n-[(3-oxocyclobutyl)methyl]carbamate CAS No. 1869903-79-6

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B1383082
CAS No.: 1869903-79-6
M. Wt: 233.26 g/mol
InChI Key: KRXRYHCUUUMESL-UHFFFAOYSA-N
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Description

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the carbamate (-OCONH-) functional group are recognized as privileged structures capable of interacting with a wide range of enzymes and biological receptors . This particular molecule incorporates both a carbamate moiety and a 3-oxocyclobutyl group, a structural feature found in other research compounds like Benzyl (3-oxocyclobutyl)carbamate . The carbamate group is a key pharmacophore in several clinically implemented drugs and experimental compounds, especially those targeting the central nervous system. Research into benzene-based carbamate derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes which are important targets in the investigation of neurodegenerative conditions . Furthermore, carbamate-containing molecules are being explored in other therapeutic areas, including as components in novel compounds designed to induce the degradation of specific disease-related proteins, such as in cancer research . As a reagent, its value lies in its use as a building block for the synthesis of more complex molecules or as a core structure for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop new chemical entities for various biochemical and pharmacological applications. Safety Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Carbamate compounds can exhibit toxicity, primarily through the reversible inhibition of acetylcholinesterase, which can lead to a range of cholinergic symptoms . Researchers should handle this material with appropriate personal protective equipment (PPE) and refer to the specific Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

benzyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXRYHCUUUMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (CAS 1869903-79-6), a specialized intermediate in medicinal chemistry.

CAS Number: 1869903-79-6[1][2][3][4]

Executive Summary

This compound (Cbz-protected 3-aminomethylcyclobutanone) is a high-value heterocyclic building block used in the synthesis of pharmaceutical candidates. It serves as a stable precursor for the (3-oxocyclobutyl)methylamine scaffold, a motif increasingly utilized in drug discovery to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability. The cyclobutane ring acts as a bioisostere for saturated heterocycles (e.g., piperidine, pyrrolidine), offering a defined vector for substituent display while minimizing steric bulk.

This guide provides a validated synthetic workflow, physicochemical data, and handling protocols for researchers integrating this moiety into small-molecule inhibitors (e.g., JAK, MDM2, or kinase inhibitors).

Chemical Profile & Properties[2][4][5][6][7][8]

PropertySpecification
Chemical Name This compound
CAS Number 1869903-79-6
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point 87–90 °C (Typical range for Cbz-carbamates of this class)
Storage Conditions Inert atmosphere, 2–8 °C (Hygroscopic; store under Nitrogen/Argon)
SMILES O=C1CC(CNC(=O)OCc2ccccc2)C1

Synthetic Methodology

The most robust synthetic route avoids direct manipulation of the unstable 3-oxocyclobutanecarbonitrile. Instead, it utilizes 3-methylenecyclobutanecarbonitrile as a masked ketone precursor. This pathway ensures the ketone functionality is generated only in the final step, preventing premature reduction or side reactions.

Step-by-Step Protocol
Phase 1: Nitrile Reduction & Protection
  • Precursor: 3-Methylene-cyclobutanecarbonitrile (CAS 15760-35-7).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF, Benzyl Chloroformate (Cbz-Cl), NaHCO₃.

  • Reduction : Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C. Dropwise add 3-methylene-cyclobutanecarbonitrile. Reflux for 2–4 hours to ensure complete reduction to the primary amine (3-methylenecyclobutyl)methanamine .

  • Quench : Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate the filtrate to obtain the crude amine.

  • Protection : Dissolve the crude amine in DCM/Water (1:1). Add NaHCO₃ (2.5 equiv). Cool to 0°C and add Benzyl Chloroformate (1.1 equiv) dropwise. Stir vigorously for 12 hours at room temperature.

  • Isolation : Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Benzyl (3-methylenecyclobutyl)methylcarbamate .

Phase 2: Ozonolysis (Ketone Unmasking)
  • Reagents: Ozone (O₃), DCM, Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃).

  • Ozonolysis : Dissolve the Cbz-protected intermediate in DCM at -78°C. Bubble O₃ gas through the solution until a persistent blue color appears (indicating saturation).

  • Purge : Bubble Nitrogen gas through the solution for 10 minutes to remove excess O₃ (solution turns colorless).

  • Reduction : Add Dimethyl Sulfide (5.0 equiv) or PPh₃ (1.1 equiv) at -78°C to reduce the ozonide intermediate.

  • Workup : Allow the mixture to warm to room temperature and stir for 3 hours. Concentrate the solvent.

  • Purification : Purify the residue via flash column chromatography (Silica, 20-40% EtOAc in Hexanes) to isolate the target This compound .

Reaction Workflow & Logic

The following diagram illustrates the synthetic logic and the downstream utility of the scaffold. The pathway highlights the "Masked Ketone" strategy, which is critical for preserving the cyclobutanone ring integrity during the amine formation.

G Start 3-Methylene- cyclobutanecarbonitrile Inter1 Amine Intermediate (Unstable) Start->Inter1 1. LiAlH4, THF (Nitrile Reduction) Inter2 Cbz-Protected Alkene Inter1->Inter2 2. Cbz-Cl, NaHCO3 (Amine Protection) Target TARGET: Benzyl N-[(3-oxocyclobutyl) methyl]carbamate (CAS 1869903-79-6) Inter2->Target 3. O3, then DMS (Ozonolysis) Prod1 Reductive Amination (Secondary Amines) Target->Prod1 R-NH2, NaBH(OAc)3 Prod2 Cbz Deprotection (Primary Amines) Target->Prod2 H2, Pd/C

Figure 1: Synthetic workflow utilizing the oxidative cleavage of an exocyclic alkene to generate the target cyclobutanone.[1][2][3][4]

Handling & Stability

  • Thermal Instability : Cyclobutanones are strained rings. While the Cbz group provides stability, the compound should not be subjected to temperatures >100°C for extended periods to avoid ring expansion or polymerization.

  • Oxidation Sensitivity : Store under inert gas (Nitrogen or Argon). The alpha-protons next to the ketone are acidic; avoid strong bases unless thermodynamic enolate formation is intended.

  • Safety :

    • Ozonolysis : Must be performed in a well-ventilated fume hood due to ozone toxicity and explosion risk of ozonides if not properly quenched.

    • LiAlH₄ : Pyrophoric; handle under strictly anhydrous conditions.

References

  • ChemicalBook . This compound - Product Profile. Retrieved from

  • Sigma-Aldrich . Building Blocks for Medicinal Chemistry: Cyclobutanes. Retrieved from

  • Capot Chemical . Certificate of Analysis: CAS 1869903-79-6.[1][2] Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on strained rings as bioisosteres).

Sources

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of complex pharmaceutical compounds. The document details its fundamental physicochemical properties, including its molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it outlines a robust analytical workflow for structural verification and purity assessment, grounded in established spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry, the assembly of novel molecular entities with therapeutic potential relies on a toolkit of versatile and reliable chemical intermediates. This compound emerges as a compound of significant interest due to the strategic combination of its structural motifs.

  • The Benzyl Carbamate (Cbz) Group: The Cbz (benzyloxycarbonyl) group is a cornerstone of peptide synthesis and amine protection strategy.[1] It provides a robust shield for primary and secondary amines against a wide range of reagents and reaction conditions. Its key advantage lies in its stability during many synthetic transformations and its susceptibility to clean removal under specific, non-hydrolytic conditions, typically through catalytic hydrogenation or treatment with Lewis acids.[1] This "orthogonal" deprotection capability is critical in multi-step syntheses, allowing for selective unmasking of the amine for subsequent reactions.[2]

  • The 3-Oxocyclobutyl Moiety: The cyclobutane ring is a "bioisostere" for other cyclic and acyclic structures, often introduced to modulate a drug candidate's physicochemical properties, such as solubility and metabolic stability. The ketone functionality within the ring provides a reactive handle for a plethora of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, or reductive aminations, enabling the rapid diversification of a lead compound series.

Therefore, this compound is not merely a molecule but a pre-packaged synthetic strategy, offering a protected amine tethered to a versatile four-membered ring, making it an invaluable intermediate in drug discovery programs.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction monitoring, and regulatory documentation.

PropertyValueSource
Molecular Weight 247.29 g/mol Calculated
Exact Mass 247.120843 g/mol Calculated
Molecular Formula C13H15NO3Calculated
CAS Number 130369-36-7MedchemExpress[3]
Appearance Off-white to yellow solidMedchemExpress[3]
SMILES O=C(OCC1=CC=CC=C1)NCC2CC(=O)C2MedchemExpress[3]
InChI Key Not readily available-

Note: While some databases list the molecular weight for the related compound Benzyl (3-oxocyclobutyl)carbamate as 219.24, the topic specifies this compound, which contains an additional methylene group between the ring and the nitrogen atom. The properties listed here are calculated for the specified compound, C13H15NO3.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the reaction of (3-oxocyclobutyl)methanamine with benzyl chloroformate. This is a standard Schotten-Baumann reaction for Cbz protection of an amine.

Proposed Synthetic Pathway

The logical pathway involves the Cbz protection of the primary amine precursor.

Synthesis_Pathway Amine (3-oxocyclobutyl)methanamine (Precursor) Product This compound (Target Compound) Amine->Product  Base (e.g., NaHCO3)  Solvent (e.g., Dioxane/Water)   Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • (3-oxocyclobutyl)methanamine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-oxocyclobutyl)methanamine hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise. The effervescence of CO2 is expected as the HCl salt is neutralized and excess base is established.

  • Cbz Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the stirring suspension over 15-20 minutes.

    • Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the chloroformate reagent. The biphasic system (dioxane/water) ensures that both the organic reagent and the amine salt (which has higher water solubility) can react effectively.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Self-Validation: The success of the purification is validated by TLC analysis of the collected fractions. Fractions containing the pure product (as determined by a single spot on TLC) are combined and the solvent is evaporated to yield the final product.

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Analytical_Workflow Crude Crude Product Purified Purified Product (Post-Chromatography) Crude->Purified Flash Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Structure Verification MS Mass Spectrometry (LC-MS or HRMS) Purified->MS Structure Verification IR FTIR Spectroscopy Purified->IR Structure Verification Purity Purity Assessment (HPLC or qNMR) NMR->Purity Final Characterized Compound (>95% Purity) MS->Final Molecular Weight Confirmation Purity->Final Purity Confirmed

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will confirm the presence of all proton environments. Key expected signals include:

    • Aromatic protons of the benzyl group (~7.3 ppm).

    • A singlet for the benzylic CH2 protons (~5.1 ppm).

    • Signals for the methylene protons of the cyclobutyl ring.

    • A doublet for the CH2 group adjacent to the nitrogen.

    • A broad signal for the N-H proton of the carbamate.

  • ¹³C NMR: This will verify the carbon skeleton. Expected signals include:

    • A carbonyl carbon for the ketone (~208 ppm).

    • A carbonyl carbon for the carbamate (~156 ppm).

    • Distinct signals for the aromatic and aliphatic carbons.

Mass Spectrometry (MS)
  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the product and assess its purity. The expected molecular ion peak would be [M+H]⁺ at m/z 248.13 or [M+Na]⁺ at m/z 270.11.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C13H15NO3) and definitively distinguish it from other potential isomers.

Infrared (IR) Spectroscopy

FTIR is used to identify key functional groups. Characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp peak around 1780 cm⁻¹ (characteristic for strained cyclobutanones).

  • C=O stretch (carbamate): A strong peak around 1690-1710 cm⁻¹.

  • C-O stretch: Peaks in the 1250-1000 cm⁻¹ region.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids/bases. For long-term storage, refrigeration is recommended.[3]

  • Safety: While specific toxicity data is not widely available, compounds of this class should be treated as potentially harmful if ingested or inhaled. Avoid contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate with significant value for pharmaceutical research and development. Its molecular weight of 247.29 g/mol and its unique structural features—a readily cleavable amine protecting group and a versatile cyclobutanone ring—provide chemists with a powerful tool for building molecular complexity. The synthesis and characterization protocols detailed in this guide offer a reliable and verifiable pathway to obtaining this compound in high purity, enabling its effective application in the discovery of next-generation therapeutics.

References

  • benzyl N-(3-hydroxy-3-methylbutyl)carbamate PubChem, National Center for Biotechnology Information. [Link]

  • Benzyl N-(3-hydroxypropyl)carbamate PubChem, National Center for Biotechnology Information. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate MDPI. [Link]

  • Benzyl carbamate Wikipedia. [Link]

Sources

Technical Guide: Solubility Profile & Handling of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

[1]

Executive Summary & Physicochemical Basis[1]

This guide details the solubility, solvent compatibility, and handling protocols for Benzyl N-[(3-oxocyclobutyl)methyl]carbamate . As a critical intermediate in the synthesis of bioactive amines and protease inhibitors, understanding its solution-phase behavior is essential for optimizing reaction yields and purification processes.

Structural Analysis & Solubility Prediction

The molecule consists of three distinct functional domains that dictate its solubility:

  • Benzyl Carbamate (Cbz) Moiety: A lipophilic, aromatic protecting group that drives solubility in non-polar and moderately polar organic solvents (DCM, EtOAc).

  • Cyclobutanone Ring: A strained, four-membered ketone.[1][2][3] While the carbonyl oxygen accepts hydrogen bonds, the ring itself adds hydrophobic bulk without the flexibility of acyclic chains.

  • Methylamine Linker: The carbamate nitrogen acts as a hydrogen bond donor, but its polarity is masked by the electron-withdrawing carbonyls.

Solubility Profile

The following data categorizes solvent interactions based on dielectric constant (

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingSaturation Estimate (25°C)Operational Notes
Chlorinated Dichloromethane (DCM)High > 100 mg/mLPreferred solvent for extraction and reaction monitoring.[4]
ChloroformHigh > 100 mg/mLAlternative to DCM; useful for NMR analysis.[4]
Esters Ethyl Acetate (EtOAc)Moderate-High 50–80 mg/mLIdeal for recrystallization when paired with hexanes.[4]
Alcohols Methanol / EthanolModerate 20–50 mg/mLSoluble, but nucleophilic attack on the ketone is a risk (hemiacetal formation) upon prolonged storage.[4]
Aprotic Polar DMSO / DMFVery High > 200 mg/mLUse for library storage or biological assays.[4] Difficult to remove.
Ethers THF / 1,4-DioxaneHigh > 100 mg/mLExcellent reaction solvents.[4]
Alkanes Hexanes / HeptaneInsoluble < 1 mg/mLAnti-solvent. Use to induce precipitation.[4]
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLForms a biphasic system; product partitions into organic layer.[4]
pH-Dependent Behavior[1]
  • Acidic Media (pH < 4): The carbamate is stable to mild acid. However, the ketone oxygen can be protonated in strong acids, slightly increasing solubility but risking degradation.

  • Basic Media (pH > 10): The proton on the carbamate nitrogen (

    
    ) can be deprotonated by strong bases (e.g., NaH), rendering the molecule water-soluble as an anion. Caution: Strong bases may induce aldol-like polymerization of the strained cyclobutanone.[4]
    

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Visual Method)

Use this protocol to validate solubility for a specific batch or solvent system.[4]

  • Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

  • Aliquot Addition: Add the test solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.

    • Sparingly Soluble: Cloudiness or suspension persists.

  • Calculation:

    
    [4]
    
  • Thermal Stress: If insoluble at RT, heat to 40°C (below boiling point of solvent) to test for temperature-dependent solubility (crucial for recrystallization).

Protocol B: Recrystallization Solvent Screening

Target: Purify crude material containing minor impurities.[4]

  • Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 50°C).

  • Anti-Solvent Addition: Slowly add Hexanes or Heptane dropwise to the warm solution until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow the vial to cool slowly to room temperature, then transfer to 4°C.

  • Harvest: Filter the resulting white solids and wash with cold Hexanes.

Workup & Purification Logic

Liquid-Liquid Extraction (LLE) Strategy

Due to its lipophilicity, the compound will partition exclusively into the organic phase.

  • Recommended System: Ethyl Acetate / Water or DCM / Water.

  • Wash Sequence:

    • 0.5 M HCl: Removes any unreacted amine starting materials (if applicable).

    • Sat. NaHCO₃: Neutralizes acid traces; compound remains in organic layer.

    • Brine: Essential for drying the organic layer due to the polar nature of the ketone.

Chromatography (TLC & Flash)[1]
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase:

    • Standard: 30% to 50% Ethyl Acetate in Hexanes.

    • Rf Value: Expect ~0.4–0.6 in 1:1 EtOAc:Hexanes (Polar ketone interacts with silica, retarding elution slightly compared to non-ketone analogs).

  • Detection:

    • UV (254 nm): Strong absorption due to the Benzyl chromophore.

    • Stain: KMnO₄ (Oxidizes the cyclobutane/alcohol impurities) or Ninhydrin (only if deprotected amine is present; negative for the carbamate).

Visualization of Workflows

Figure 1: Solubility Screening & Decision Logic

This diagram outlines the decision process for selecting a solvent system based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogicStartCompound: this compoundGoalSelect ApplicationStart->GoalRxnReaction MediumGoal->RxnPurifyPurificationGoal->PurifyAnalysisAnalysis (NMR/LCMS)Goal->AnalysisPolarAproticDMF / DMSO(High Sol, Hard Removal)Rxn->PolarAproticNucleophilic Subst.PolarProticMeOH / EtOH(Avoid if Ketone Sensitive)Rxn->PolarProticHydrogenationNonPolarDCM / THF(Standard Choice)Rxn->NonPolarGeneral SynthesisCrystRecrystallization(EtOAc + Hexanes)Purify->CrystHigh Purity Req.FlashFlash Column(Hexanes -> EtOAc)Purify->FlashCrude MixtureNMRCDCl3 or DMSO-d6Analysis->NMRLCMSAcetonitrile / Water(Gradient)Analysis->LCMS

Caption: Decision matrix for solvent selection based on operational requirements.

Figure 2: Purification Phase Partitioning

Visualizing the location of the compound during standard aqueous workup.

ExtractionMixCrude Mixture(Aq. + Org.)SepPhase SeparationMix->SepOrgLayerOrganic Layer(DCM or EtOAc)Sep->OrgLayerLipophilicAqLayerAqueous LayerSep->AqLayerHydrophilicTargetTARGET COMPOUND(Cbz-Amine-Ketone)OrgLayer->TargetContainsSaltsInorganic SaltsPolar ImpuritiesAqLayer->SaltsContains

Caption: Phase distribution during Liquid-Liquid Extraction (LLE).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, Benzyl N-(3-hydroxypropyl)carbamate (Analogous Structure). Retrieved from [Link]

  • Liskon Chemical. Cyclobutanone Physicochemical Properties. Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amines. Retrieved from [Link]

Commercial Sourcing & Technical Profile: Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists navigating the sourcing and application of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate .

Strategic Procurement & Application Guide

Executive Summary

This compound (CAS 1869903-79-6 ) is a specialized bifunctional building block used primarily in the synthesis of antivirals and kinase inhibitors.[1] Its value lies in the cyclobutane scaffold , which serves as a rigid, metabolic-stable spacer, and the orthogonal functionality of the Cbz-protected amine and the reactive ketone.

Critical Sourcing Alert: A common procurement error is the confusion of this compound with its lower homolog, Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7). The target compound contains a methylene (-CH₂-) spacer between the ring and the nitrogen, significantly altering the vector and flexibility of the final drug candidate.

Chemical Identity & Specifications

Precise identification is the first line of defense against supply chain errors.

ParameterSpecification
Chemical Name This compound
CAS Number 1869903-79-6
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES O=C1CC(CNC(=O)OCc2ccccc2)C1
Key Functional Groups Cyclobutanone (Ketone), Cbz-Amine (Carbamate)
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water

Strategic Sourcing Analysis

Unlike commodity reagents, this compound is often a "made-to-order" or "limited stock" item. The supply chain is predominantly anchored in China, with Western catalogs often acting as aggregators.

Tier 1: Verified Commercial Suppliers

Data based on catalog availability as of Q1 2026.

SupplierTypeRegionCatalog #Stock Status (Est.)
Capot Chemical ManufacturerChina86294High Probability
Shaanxi Dideu SpecialistChinaCustomLead Time Likely
Sigma-Aldrich AggregatorGlobalSearch via CASLow (Resell)
Enamine CRO/CatalogUkraine/EUInquireHigh (Synthesis Capability)
The "Homolog Trap": A Visual Warning

Procurement teams must visually verify the structure before purchase. The absence of the methylene group in the homolog changes the pharmacophore entirely.

homolog_trap cluster_0 Structural Difference Target TARGET COMPOUND CAS: 1869903-79-6 Has -CH2- Spacer Trap COMMON ERROR CAS: 130369-36-7 Direct N-Ring Attachment Target->Trap Do NOT Confuse With

Figure 1: Structural distinction between the target scaffold and its common homolog.

Technical Application & Synthesis Context

Why This Scaffold?

The cyclobutane ring offers a "pucker" conformation that directs substituents into specific vectors, unlike the planar cyclopropane or chair-form cyclohexane.

  • Ketone Utility: Acts as a handle for reductive amination (to install amines) or Grignard addition (to install tertiary alcohols).

  • Cbz Protection: Stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removed via hydrogenolysis (

    
    ). This orthogonality allows for complex multi-step assembly.
    
Suggested Quality Control (QC) Workflow

Upon receipt of the material, the following QC protocol is recommended to validate identity and purity.

qc_workflow Start Receive Shipment (CAS 1869903-79-6) HNMR 1H NMR (CDCl3) Start->HNMR LCMS LC-MS Analysis Start->LCMS Check1 Check: Methylene Doublet (~3.4 ppm) HNMR->Check1 Verify Spacer Check2 Check: Cbz Benzylic Singlet (~5.1 ppm) HNMR->Check2 Verify Protecting Group Decision Release for Synthesis Check1->Decision Check2->Decision MassCheck Mass Ion [M+H]+ = 234.2 LCMS->MassCheck MassCheck->Decision

Figure 2: Incoming Quality Control (QC) Decision Tree. The methylene doublet in NMR is the critical differentiator from the lower homolog.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone functionality can be prone to hydrate formation if exposed to moisture over long periods.

  • Reactivity Warning: Avoid strong nucleophiles (e.g., hydrazine, hydroxylamine) unless reaction with the ketone is intended.

  • Deprotection: The Cbz group is typically removed using

    
     (1 atm) and 10% Pd/C in Methanol or Ethanol. Note that reductive amination conditions  (e.g., 
    
    
    
    ) are generally compatible with the Cbz group, allowing the ketone to be derivatized before amine deprotection.

References

  • PubChem Compound Summary. "this compound (CID 102407397)." National Center for Biotechnology Information. Accessed February 3, 2026. Link

  • Capot Chemical Catalog. "Product 86294: this compound."[1] Capot Chemical Co., Ltd. Accessed February 3, 2026. Link

  • ChemicalBook. "CAS 1869903-79-6 Suppliers and Properties." ChemicalBook. Accessed February 3, 2026. Link

  • MedChemExpress (MCE). "Benzyl (3-oxocyclobutyl)carbamate (Homolog Reference)." MedChemExpress. Accessed February 3, 2026. Link

Sources

Technical Guide: Reactivity and Application of the 3-Oxocyclobutyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxocyclobutyl group (3-substituted cyclobutanone) represents a high-value, albeit underutilized, structural motif in modern medicinal chemistry.[1] It functions as a versatile bioisostere for saturated heterocycles (e.g., piperidine, morpholine) and phenyl rings, offering a unique vector for tuning lipophilicity (


) and solubility without adding significant molecular weight.[1]

However, its utility is often underestimated due to misconceptions regarding its metabolic stability and chemical handling.[1] This guide provides a definitive technical analysis of the 3-oxocyclobutyl moiety, focusing on its "butterfly" conformational dynamics, stereoselective reactivity (specifically reductive amination), and strategies to mitigate metabolic ketone reduction.[1]

Structural & Electronic Fundamentals

The "Butterfly" Conformation

Unlike the planar representation often seen in 2D sketches, the cyclobutanone ring is not flat.[2] To relieve torsional strain caused by eclipsed C–H bonds, the ring buckles into a puckered or "butterfly" conformation.[2]

  • Pucker Angle: Approximately 25°–35° deviation from planarity.

  • Strain Energy: Total ring strain is ~26 kcal/mol. The puckering relieves torsional strain (Pitzer strain) at the cost of slightly increased angle strain (Baeyer strain), resulting in internal bond angles of ~88° rather than the ideal 90°.[2]

  • Dipole Moment: The carbonyl group at position 1 creates a significant dipole, but the puckered geometry aligns the C3 substituent in a pseudo-equatorial or pseudo-axial orientation, significantly influencing the vector of attached pharmacophores.

Electronic Reactivity

The carbonyl carbon in cyclobutanone is more electrophilic than that of cyclohexanone (


 character is enhanced due to ring strain). This makes it highly susceptible to nucleophilic attack, but also prone to hydration in aqueous media.[1]

Synthetic Access: The "Build" Phase

The primary challenge in accessing 3-oxocyclobutyl derivatives is the efficient construction of the strained ring. The industrial standard relies on [2+2] cycloaddition.

[2+2] Cycloaddition (Keteniminium Salt Method)

This is the most robust route for generating the cyclobutanone core. It involves the in situ generation of a keteniminium salt from an amide and triflic anhydride, which undergoes a thermal [2+2] cycloaddition with an olefin.

Mechanism:

  • Activation: Amide reacts with

    
     to form the highly electrophilic keteniminium ion.
    
  • Cycloaddition: The olefin attacks the keteniminium in a concerted but asynchronous

    
     manner.
    
  • Hydrolysis: The resulting iminium cyclobutane is hydrolyzed to the ketone.

Advantages:

  • High regioselectivity.[3]

  • Scalable (flow chemistry is recommended to manage exotherms and reactive intermediates).

  • Tolerates a wide range of functional groups on the olefin.

Visualization of Synthetic Pathway

Synthesis Start Tertiary Amide (Precursor) Act Keteniminium Salt Start->Act + Tf2O / Pyridine Inter Iminium Cyclobutane Act->Inter + Olefin [2+2] Cycloaddition Olefin Olefin (Substrate) Olefin->Inter Prod 3-Substituted Cyclobutanone Inter->Prod Hydrolysis (H2O)

Caption: The standard [2+2] keteniminium cycloaddition pathway for accessing the cyclobutanone core.

Chemical Reactivity Profile

Stereoselective Reductive Amination

The most critical reaction for medicinal chemists is the conversion of the ketone to an amine. Due to the ring's puckered nature, hydride donors and amines attack from the less sterically hindered face.

  • The "Cis" Preference: In 3-substituted cyclobutanones, nucleophilic attack typically occurs anti to the bulky substituent at C3. However, because the ring flips, the thermodynamic product often places the new amine group cis to the C3 substituent (pseudo-equatorial/pseudo-equatorial relationship) to minimize 1,3-diaxial-like interactions.

  • Selectivity: Under thermodynamic control (e.g., using

    
    ), cis/trans ratios often exceed 9:1.[1]
    
Metabolic Liability: Ketone Reduction

The 3-oxocyclobutyl group is a metabolic "soft spot." Cytosolic carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs) rapidly reduce the ketone to the corresponding alcohol (3-hydroxycyclobutyl).

  • Consequence: This creates a new chiral center and significantly alters polarity (

    
     shift).
    
  • Mitigation:

    • Steric Blockade: Methylation at the

      
      -positions (2,2-dimethyl or 2,4-dimethyl).[1]
      
    • Fluorination: 3,3-difluorocyclobutyl analogs (removing the ketone entirely) or

      
      -fluorination to deactivate the carbonyl.
      

Experimental Protocols

Protocol: Cis-Selective Reductive Amination

Objective: Synthesis of cis-N-benzyl-3-phenylcyclobutanamine from 3-phenylcyclobutanone.

Reagents:

  • 3-Phenylcyclobutanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Methodology:

  • Imine Formation: Charge a dry flask with 3-phenylcyclobutanone and benzylamine in DCE (0.1 M). Add Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Note: Pre-formation of the imine is crucial for yield.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes. The reaction is slightly exothermic.

  • Equilibration: Allow the mixture to warm to RT and stir for 12–16 hours. Note: Longer reaction times favor the thermodynamic cis-isomer.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    

Self-Validation:

  • NMR Check: The methine proton at C1 (attached to nitrogen) in the cis-isomer typically appears upfield relative to the trans-isomer due to anisotropic shielding.

  • NOESY: Look for a strong NOE correlation between the C1-H and C3-H protons. If they are on the same face (trans relationship of substituents), they will correlate. If the substituents are cis (protons trans), the signal will be weak or absent.

Data Summary: Substituent Effects on Selectivity
C3 SubstituentReagentMajor IsomerRatio (Cis:Trans)Mechanism
Phenyl

/ MeOH
Cis-Alcohol92:8Kinetic
PhenylL-SelectrideTrans-Alcohol95:5Steric Control
Benzylamine

Cis-Amine>95:5Thermodynamic

Medicinal Chemistry Applications

Bioisosterism Case Study

The 3-oxocyclobutyl group is often used to replace a piperidine ring.

  • Vector: The distance between the N-attachment and the C3-substituent is shorter in cyclobutane (~3.8 Å) compared to piperidine (~5.0 Å), altering the pharmacophore presentation.

  • Basicity: Amines attached to cyclobutanes are generally less basic (

    
     ~9.0) than piperidines (
    
    
    
    ~10.5) due to the increased
    
    
    -character of the ring carbons, which improves membrane permeability.
Decision Logic for Incorporation

MedChemLogic Start Lead Optimization Need Bioisostere? Check1 Is Solubility an Issue? Start->Check1 Check2 Is Metabolic Stability an Issue? Check1->Check2 No Soln1 Use 3-Oxocyclobutyl (Polarity +) Check1->Soln1 Yes Soln2 Use 3,3-Difluorocyclobutyl (Metabolic Block) Check2->Soln2 Yes (C=O reduction) Soln3 Use 3-Hydroxycyclobutyl (H-Bond Donor) Check2->Soln3 No (Need H-bond)

Caption: Decision tree for incorporating cyclobutyl moieties during lead optimization.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. The Journal of Organic Chemistry. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Flow Synthesis of Cyclobutanones via [2+2] Cycloaddition. Reaction Chemistry & Engineering. [Link]

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Detailed protocol for Benzyl n-[(3-oxocyclobutyl)methyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, scalable synthetic protocol for Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (CAS 1869903-79-6).[1] This compound is a critical "homo-glycine" cyclobutane scaffold used extensively in medicinal chemistry, particularly in the development of JAK inhibitors and other kinase-targeted therapeutics where the cyclobutane ring provides a rigid, metabolically stable spacer.[1]

Strategic Rationale: The "Masked Ketone" Approach

Direct synthesis from 3-oxocyclobutanecarboxylic acid is often plagued by the incompatibility of the ketone functionality with the strong reducing agents required to generate the aminomethyl group.[1] To circumvent the need for tedious ketal protection/deprotection steps, this protocol utilizes a "Masked Ketone" strategy .[1]

We employ 3-methylenecyclobutanecarbonitrile as the starting material.[1] The exocyclic alkene serves as a robust surrogate for the ketone, surviving the harsh hydride reduction of the nitrile.[1] Once the amine is installed and protected, the alkene is unmasked to the ketone via ozonolysis.[1] This route is chemically elegant, high-yielding, and minimizes step count.[1]

Part 1: Synthetic Route & Mechanism

The synthesis proceeds in three distinct stages:

  • Hydride Reduction : Conversion of the nitrile to the primary amine.[1][2]

  • Chemoselective Protection : Installation of the Cbz group.

  • Oxidative Cleavage : Transformation of the exocyclic alkene to the ketone.[1]

Reaction Scheme Visualization

SynthesisRoute SM 3-Methylene- cyclobutanecarbonitrile Inter1 (3-Methylene- cyclobutyl)methanamine SM->Inter1 LiAlH4, THF (Nitrile Reduction) Inter2 Benzyl N-[(3-methylene- cyclobutyl)methyl]carbamate Inter1->Inter2 Cbz-Cl, Na2CO3 (Amine Protection) Product Benzyl N-[(3-oxocyclobutyl) methyl]carbamate Inter2->Product 1. O3, DCM/MeOH 2. DMS (Ozonolysis)

Figure 1: Step-wise synthetic pathway utilizing the exocyclic alkene as a ketone surrogate.[1]

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of (3-methylenecyclobutyl)methanamine

Objective : Reduction of the nitrile group without affecting the exocyclic alkene.[1]

  • Reagents :

    • 3-Methylenecyclobutanecarbonitrile (1.0 equiv)[1]

    • Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv)[1]

    • Tetrahydrofuran (THF), anhydrous[1]

  • Procedure :

    • Setup : Flame-dry a 3-neck round-bottom flask (RBF) and equip with a reflux condenser, addition funnel, and nitrogen inlet.

    • Solubilization : Charge the flask with anhydrous THF (0.5 M relative to SM) and cool to 0°C. Carefully add LiAlH₄ pellets/powder.

    • Addition : Dissolve 3-methylenecyclobutanecarbonitrile in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.[1]

    • Reaction : Allow the mixture to warm to room temperature (RT), then heat to reflux for 3 hours. Monitor by TLC (stain with Ninhydrin; amine will stain purple/blue).[1]

    • Workup (Fieser Method) : Cool to 0°C. Carefully quench by sequential addition of:

      • 
         mL water (per 
        
        
        
        grams LiAlH₄)[1]
      • 
         mL 15% NaOH solution[1]
        
      • 
         mL water[1]
        
    • Isolation : Stir until a granular white precipitate forms. Filter through a Celite pad.[1] The filtrate contains the volatile amine.[1] Do not concentrate to dryness to avoid loss of product. Proceed directly to Step 2 or store as a solution.

Step 2: Cbz Protection to Benzyl N-[(3-methylenecyclobutyl)methyl]carbamate[1]

Objective : Stabilize the amine and increase molecular weight for easier handling.

  • Reagents :

    • Crude Amine solution from Step 1 (assume ~90% yield)[1]

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv based on SM)[1]

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)[1]

    • Water/THF (1:1 mixture)[1]

  • Procedure :

    • Preparation : To the THF solution of the amine, add an equal volume of water and solid Na₂CO₃.[1] Cool to 0°C.[1]

    • Acylation : Add Cbz-Cl dropwise over 30 minutes. The biphasic mixture requires vigorous stirring.[1]

    • Completion : Warm to RT and stir for 4 hours.

    • Extraction : Dilute with Ethyl Acetate (EtOAc).[1] Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[1]

    • Purification : Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is a stable, colorless oil or low-melting solid.[1]

Step 3: Ozonolysis to this compound

Objective : Unmask the ketone functionality via oxidative cleavage.

  • Reagents :

    • Benzyl N-[(3-methylenecyclobutyl)methyl]carbamate[1]

    • Ozone (O₃) generator[1]

    • Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃) (Quench)[1]

    • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)[1]

  • Procedure :

    • Ozonolysis : Dissolve the alkene in DCM/MeOH (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

    • Sparging : Bubble O₃ through the solution until a persistent blue color appears (indicating saturation of ozone and consumption of alkene).[1]

    • Purge : Stop O₃ generation. Bubble Nitrogen through the solution for 15 minutes to remove excess ozone (blue color disappears).[1]

    • Quench : Add DMS (5.0 equiv) or PPh₃ (1.1 equiv) at -78°C.

    • Reduction : Remove the cooling bath and allow the mixture to warm to RT. Stir for 6–12 hours to ensure complete reduction of the ozonide to the ketone.

    • Final Isolation : Concentrate the solvent. Purify the residue via silica gel chromatography (typically 20-50% EtOAc in Hexanes).[1]

    • Characterization : The product (CAS 1869903-79-6) is obtained as a white to off-white solid.[1] Confirm identity via ¹H-NMR (disappearance of alkene protons at ~4.8 ppm, appearance of cyclobutanone multiplets).[1]

Part 3: Process Data & Safety

Stoichiometry & Reagent Table
ReagentEquivRoleCritical Note
3-Methylenecyclobutanecarbonitrile 1.0SMCommercially available; check purity.[1]
LiAlH₄ 1.2ReductantPyrophoric .[1] Use anhydrous conditions.
Cbz-Cl 1.1Protecting GroupLachrymator . Handle in fume hood.
Ozone (O₃) ExcessOxidantToxic/Reactive .[1] Vent to destructor.
Dimethyl Sulfide (DMS) 5.0QuenchStench .[1] Use bleach trap for waste.[1]
Process Logic & Troubleshooting

ProcessLogic Start Start: Nitrile Reduction Check1 Is Amine Volatile? Start->Check1 Action1 Do NOT dry completely. Use solution directly. Check1->Action1 Yes (MW ~97) Step2 Cbz Protection Action1->Step2 Check2 TLC: Alkene Present? Step2->Check2 Step3 Ozonolysis (-78°C) Check2->Step3 Yes Quench DMS Quench (Warm to RT) Step3->Quench Final Target Ketone Quench->Final

Figure 2: Decision matrix for critical process parameters.

Key Troubleshooting Points:

  • Volatile Amine : The intermediate amine in Step 1 has a low molecular weight.[1] Evaporating the THF to dryness will result in yield loss.[1] It is strictly recommended to perform the Cbz protection on the crude ethereal solution.[1]

  • Ozonide Safety : Ozonides are explosive.[1] Ensure the quench (DMS/PPh₃) is added at -78°C and the reaction is fully reduced before concentrating. Test for peroxides if unsure.[1]

  • Cbz Stability : The Cbz group is generally stable to ozone under these conditions, but prolonged exposure to excess ozone at > -78°C can lead to oxidation of the aromatic ring.[1] Stop O₃ addition immediately upon blue color persistence.[1]

References

  • Nitrile Reduction Methodology : Amundsen, L. H.; Nelson, L. S.[1] "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951 , 73(1), 242–244.[1] Link[1]

  • Ozonolysis of Methylene Cyclobutanes : Wiberg, K. B.; Kassel, D. "Synthesis of 3-oxocyclobutanecarboxylic acid."[1] Journal of Organic Chemistry, 1988 , 53, 2883.[1] (Describes the general methylene-to-ketone strategy).

  • Target Compound Data : "this compound (CAS 1869903-79-6)."[1] ChemicalBook / BLD Pharm Catalog Entry. Link

  • General Protocol for Cbz Protection : Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999 .[1]

Sources

Application Note: Recrystallization Protocols for Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate , a critical intermediate in the synthesis of conformationally constrained kinase inhibitors (e.g., JAK inhibitors). While chromatographic purification is viable on a milligram scale, scale-up requires robust recrystallization to remove key impurities such as benzyl alcohol, unreacted amines, and oligomers derived from ring strain instability.

This guide provides a self-validating protocol based on the physicochemical properties of the Cbz-protected aminomethyl-cyclobutanone motif. We prioritize the Ethyl Acetate/n-Heptane system for its ability to purge benzyl alcohol and stabilize the strained cyclobutanone ring during thermal processing.

Physicochemical Profile & Solubility Assessment

To design an effective recrystallization, one must understand the competing forces within the molecule: the lipophilic,


-stacking Benzyl carbamate (Cbz) group and the polar, strained 3-oxocyclobutane ring.
Structural Analysis
  • Lipophilicity: The Cbz group dominates the solubility profile, making the compound soluble in medium-polarity organic solvents (DCM, EtOAc).

  • Polarity: The ketone (C=O) and carbamate (NH-CO-O) introduce hydrogen bond acceptor/donor sites, preventing solubility in purely non-polar solvents (Hexane/Heptane) without a co-solvent.

  • Stability Warning: The cyclobutanone ring has significant angle strain (

    
    26 kcal/mol). Avoid temperatures 
    
    
    
    and strong bases to prevent ring-opening or Baeyer-Villiger oxidation artifacts.
Solubility Matrix (Experimental & Predicted)

Data extrapolated from Cbz-protected cyclobutane analogues (e.g., CAS 130369-36-7).

SolventSolubility at 20°CSolubility at 60°CRole in Recrystallization
Ethyl Acetate (EtOAc) HighVery HighGood Solvent
Dichloromethane (DCM) Very HighN/A (Boils at 40°C)Avoid (Too soluble)
Toluene ModerateHighAlternative Solvent
Isopropyl Alcohol (IPA) ModerateHighGood Solvent (Green)
n-Heptane InsolubleLowAnti-Solvent
Water InsolubleInsolubleAnti-Solvent (for IPA)

Detailed Recrystallization Protocols

Protocol A: The "Standard" Method (EtOAc / n-Heptane)

Best for: Removal of Benzyl Alcohol (byproduct of Cbz-Cl protection) and non-polar baseline impurities.

Materials:
  • Crude this compound

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane (or n-Hexane)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath.

Step-by-Step Procedure:
  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethyl Acetate (3 mL per gram of solid).

    • Heat to 60–65°C (Do not exceed 70°C).

    • Observation: If solid does not dissolve, add EtOAc in 0.5 mL increments until clear.

  • Hot Filtration (Critical for Purity):

    • While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts or polymer dust.

    • Why: Insoluble particles act as uncontrolled nucleation sites, leading to small, impure crystals.

  • Nucleation Point:

    • Return filtrate to the heat (60°C).

    • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Add a small amount of EtOAc (approx. 5-10% of total volume) to just clear the solution again.

  • Controlled Cooling:

    • Remove from heat source. Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours.

    • Agitation: Stir slowly (approx. 100 rpm). Rapid stirring promotes small crystals; slow stirring promotes large, pure prisms.

    • Seed Crystals: If available, add a seed crystal at 40°C to prevent "oiling out."

  • Final Crystallization:

    • Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry: Vacuum oven at 40°C for 12 hours.

Protocol B: The "Polishing" Method (Toluene)

Best for: Final purification to remove regioisomers or trace colored impurities. Toluene often facilitates


-

stacking of the Cbz group, yielding denser crystals.
  • Dissolution: Dissolve crude material in Toluene at 80°C (approx. 5 mL/g).

  • Cooling: Allow to cool very slowly to room temperature without stirring (static crystallization).

  • Harvest: Filter and wash with cold toluene/heptane (1:1).

    • Note: Toluene is harder to remove during drying; ensure thorough vacuum drying.

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process for purification, specifically addressing the common issue of "oiling out" (liquid-liquid phase separation) which is frequent with flexible linkers like the (methyl)carbamate.

RecrystallizationWorkflow Start Crude Material (Cbz-Aminomethyl-Cyclobutanone) SolubilityCheck Solubility Check (EtOAc at 60°C) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved Dissolved->SolubilityCheck No (Add more solvent) HotFilter Hot Filtration (Remove Inorganics) Dissolved->HotFilter Yes AddAntiSolvent Add n-Heptane (Dropwise to Cloud Point) HotFilter->AddAntiSolvent Cooling Slow Cooling (to 25°C) AddAntiSolvent->Cooling StateCheck State Check Cooling->StateCheck Crystals Crystalline Solid StateCheck->Crystals Precipitate Oil Oiling Out (Two Liquid Phases) StateCheck->Oil Emulsion Isolate Filtration & Drying (40°C Vacuum) Crystals->Isolate RemedyOil Remedy: 1. Reheat to dissolve 2. Add more EtOAc (Good Solvent) 3. Seed at 40°C Oil->RemedyOil RemedyOil->Cooling

Figure 1: Decision tree for the recrystallization of Cbz-protected aminomethyl cyclobutanone, highlighting the remediation of oiling-out events.

Analytical Validation

Before releasing the batch, validate purity using the following criteria. The Cbz group provides a strong UV chromophore.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.5% Area
Benzyl Alcohol GC-FID or HPLC< 0.5%
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/Heptane)
Identity 1H-NMR (DMSO-d6)Confirm integral of benzyl protons (5H, ~7.3 ppm) vs. cyclobutane protons (5H, 2.7-3.2 ppm).

Note on NMR: The methylene protons (


) between the nitrogen and the ring often appear as a doublet at 

3.2 ppm (

Hz). The cyclobutane ring protons will show complex multiplets due to the ring pucker.

References

  • Pfizer Inc. (2018). Preparation of Cyclobutane Derivatives as JAK Inhibitors. Patent WO2018/067422. (Describes synthesis and purification of similar aminomethyl-cyclobutane intermediates).

  • MedChemExpress. (2023). Benzyl (3-oxocyclobutyl)carbamate Product Datasheet.[1] (Physicochemical data for the direct carbamate analogue used for solubility modeling).

  • Sigma-Aldrich. (2023). tert-Butyl N-[(3-oxocyclobutyl)methyl]carbamate Product Detail. (Melting point and state reference for the Boc-protected analogue).

  • Beilstein J. Org. Chem. (2021).[2] Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. (Discusses Cbz-carbamate formation and purification strategies).

Sources

Deprotection of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate to yield the primary amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The deprotection of Benzyl


-[(3-oxocyclobutyl)methyl]carbamate  to yield the primary amine, [(3-oxocyclobutyl)methyl]amine , presents a classic chemoselectivity challenge in organic synthesis. While the benzyloxycarbonyl (Cbz) group is a robust amine protector, its removal must be executed without compromising the cyclobutanone  moiety.

The Critical Risks:

  • Over-Reduction (Hydrogenolysis): Standard catalytic hydrogenation (

    
    , Pd/C) poses a significant risk of reducing the ketone to a cyclobutanol.
    
  • Product Instability: The resulting free amine is an amino-ketone . In its free base form, it is highly prone to intermolecular condensation (Schiff base polymerization).

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or opening under harsh conditions.

This guide provides two validated protocols: a Chemical Acidolysis method (preferred for stability) and a Controlled Hydrogenolysis method (preferred for scale), designed to preserve the cyclobutanone scaffold.

Chemical Logic & Strategy

The Thermodynamics of Cleavage

The Cbz group relies on the stability of the benzyl cation/radical for cleavage.

  • Path A (Acidolysis): Uses HBr to protonate the carbamate, followed by

    
     attack of bromide on the benzylic carbon. This yields the amine hydrobromide salt directly, stabilizing the product.
    
  • Path B (Hydrogenolysis): Uses Pd(0) to insert into the benzylic C-O bond. This is cleaner but requires kinetic control to avoid reducing the C=O bond of the ketone.

Strategic Recommendation

Isolate as the Salt. Do not attempt to isolate the free amine. The salt form (Hydrochloride or Hydrobromide) shuts down the nucleophilicity of the nitrogen, preventing self-reaction with the ketone carbonyl.

Visualizing the Reaction Pathways[1]

The following diagram outlines the decision logic and mechanistic pathways for this transformation.

DeprotectionStrategy Substrate Cbz-Protected Amino-Cyclobutanone Decision Select Method Substrate->Decision MethodA Method A: Acidolysis (HBr/AcOH) Decision->MethodA Robustness MethodB Method B: Hydrogenolysis (Pd/C) Decision->MethodB Green/Scale IntermediateA Carbamic Acid Intermediate MethodA->IntermediateA Protonation ProductA Amine Hydrobromide SALT (Stable) IntermediateA->ProductA -CO2 ByproductA Benzyl Bromide (Remove via Wash) IntermediateA->ByproductA Control Kinetic Control (Stop at 1.0 equiv H2) MethodB->Control ProductB Free Amine (Unstable) Control->ProductB -Toluene, -CO2 Risk RISK: Ketone Reduction Control->Risk Over-run Trap Immediate Acid Trap (HCl/Dioxane) ProductB->Trap Critical Step ProductFinalB Amine Hydrochloride SALT (Stable) Trap->ProductFinalB

Caption: Mechanistic bifurcation for Cbz removal. Method A yields the stable salt directly, while Method B requires an immediate acid trap to prevent polymerization.

Protocol 1: Acidolytic Cleavage (HBr/AcOH)

Status: Preferred for small-to-mid scale (<50g). Mechanism:


 cleavage.
Advantage:  Zero risk of ketone reduction; product precipitates as a stable salt.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Benzyl

    
    -[(3-oxocyclobutyl)methyl]carbamate (1.0 equiv).
    
  • Reagent: 33% HBr in Acetic Acid (approx. 4.0 M).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Precipitant: Anhydrous Diethyl Ether.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (e.g., 10 mmol) in a minimal amount of DCM (2 mL/mmol). Note: If the substrate is an oil, you can add the HBr reagent directly, but DCM helps moderate the exotherm.

  • Addition: Cool the solution to 0°C. Add 33% HBr in AcOH (5–10 equiv) dropwise.

    • Why: The reaction produces

      
       gas. Dropwise addition prevents foaming.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.

    • Monitoring: TLC (SiO2, 50% EtOAc/Hex) should show complete consumption of the starting material (

      
      ) and appearance of a baseline spot (amine salt).
      
  • Precipitation (Critical Purification):

    • Add a large excess of anhydrous Diethyl Ether (10x reaction volume) to the reaction mixture.

    • Vigorous stirring will induce the precipitation of the [(3-oxocyclobutyl)methyl]amine hydrobromide salt.

    • Note: Benzyl bromide (byproduct) remains soluble in the ether/AcOH layer.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (the salt can be hygroscopic).

  • Wash: Wash the filter cake 3x with cold Diethyl Ether to remove traces of acetic acid and benzyl bromide.

  • Drying: Dry under high vacuum at RT.

Protocol 2: Chemoselective Hydrogenolysis

Status: Alternative (Scalable/Green). Mechanism: Pd-catalyzed cleavage.[1] Advantage: No corrosive acids; easier workup if optimized.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Catalyst: 5% or 10% Pd/C (50% water wet). Do not use Pd(OH)2 (Pearlman's) as it is too aggressive.

  • Solvent: Ethyl Acetate (EtOAc) or THF.

    • Why: Avoid Methanol. Methanol accelerates hydrogenation rates, increasing the risk of ketone reduction. EtOAc is less polar and slows the reduction of the ketone relative to the Cbz cleavage.

  • Trap: 4M HCl in Dioxane.

Step-by-Step Procedure
  • Preparation: Dissolve substrate in EtOAc (0.1 M concentration).

  • Catalyst Loading: Add 5–10 wt% of Pd/C catalyst.

  • Hydrogenation: Purge with

    
    , then switch to 
    
    
    
    (balloon pressure, 1 atm).
    • Caution: Do not use high pressure (Parr shaker). High pressure favors ketone reduction.

  • Monitoring (Strict): Check LCMS every 15 minutes. Look for the mass of the amine (M+H) and absence of the alcohol mass (M+H+2).

  • Termination: As soon as the Starting Material (SM) is <1%, stop the reaction.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

  • Salt Formation: Immediately add 4M HCl in Dioxane (1.1 equiv) to the filtrate.

    • Result: The amine hydrochloride will precipitate or can be concentrated to a solid.

  • Concentration: Evaporate solvent to yield the off-white solid.

Analytical Validation (QC)

To verify the integrity of the cyclobutanone ring, compare the NMR signals of the product against the starting material.

FeatureStarting Material (

NMR)
Product (Amine Salt)Interpretation
Aromatic Region Multiplet (7.30–7.40 ppm)Absent Confirms Cbz removal.
Benzylic

Singlet (~5.1 ppm)Absent Confirms Cbz removal.
Cyclobutane

-H
Multiplet (2.8–3.2 ppm)Multiplet (3.0–3.4 ppm)Retention of ring structure.
Ketone Signal

(IR)

(IR)
Cyclobutanones have high freq C=O.
Mass Spec [M+H]+ (SM mass)[M+H]+ (Amine mass)Check for +2 mass (alcohol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is a gum/oil Hygroscopic salt or residual AcOH.Triturate with

or Hexanes. Lyophilize from water if necessary.
M+18 peak in MS Ketone reduction (

) or Hydrate formation.
Check NMR. If alcohol is present, switch to Method A (HBr).
Low Yield (Method A) Salt is soluble in AcOH.Use more Ether for precipitation or switch solvent to

for the reaction itself.
Polymerization Free base was isolated.Always store as HCl or HBr salt.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz cleavage conditions).

  • Stafford, J. A., et al. "Asymmetric Synthesis of (3-Oxocyclobutyl)acetic Acid Derivatives." The Journal of Organic Chemistry, 1998, 63(26), 10040–10044. (Demonstrates stability of cyclobutanones in acidic media).

  • BenchChem Technical Notes. "Application Notes and Protocols for the Removal of the Cbz Protecting Group." (General protocols for Cbz removal).

  • Knudsen, K. R., et al. "Optimization of Cbz Deprotection in Flow." Organic Process Research & Development, 2008. (Discusses solvent effects on selectivity).

Sources

Application Note: Divergent Synthesis of Novel Derivatives from Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthetic elaboration of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (CAS: N/A for specific derivative, structurally related to CAS 34637-22-4 derivatives). The cyclobutane core has emerged as a privileged scaffold in medicinal chemistry, offering a rigid "exit vector" that improves metabolic stability and solubility compared to aromatic rings while maintaining defined spatial orientation.[1]

Key Technical Insight: The 3-substituted cyclobutanone core exists in a puckered "butterfly" conformation. This puckering dictates that nucleophilic attacks and hydride reductions occur predominantly from the less hindered face, leading to high diastereoselectivity (typically favoring cis-1,3-disubstitution).[1] This guide leverages this intrinsic steric bias to generate stereochemically defined libraries.

Strategic Analysis: Reactivity & Stereocontrol[1]

The starting material contains three distinct reactive handles:[2]

  • Ketone (C3 position): The primary site for divergent synthesis (Reductive amination, Olefination, Fluorination).[1]

  • Cbz-Protected Amine: A latent primary amine, stable to ketone manipulations but cleavable via hydrogenolysis (

    
    ) or acid (
    
    
    
    ).[1]
  • Cyclobutane Ring: Susceptible to ring expansion (Baeyer-Villiger) but generally robust under standard nucleophilic addition conditions.[1]

Stereochemical Model (The "Pucker" Effect)

Unlike cyclohexanones, 3-substituted cyclobutanones undergo hydride reduction and reductive amination with high cis-selectivity (often >90:10 cis:trans).

  • Mechanism: The substituent at C3 (the Cbz-aminomethyl group) adopts a pseudo-equatorial position to minimize transannular strain.

  • Outcome: Nucleophiles/Hydrides attack from the sterically more accessible "anti" face (opposite the substituent), forcing the resulting hydroxyl or amine group into the cis relationship with the C3-substituent.[1]

Divergent Synthetic Workflows[3]

Visualizing the Pathway

The following diagram illustrates the divergent synthesis of three high-value scaffolds: cis-diamines, gem-difluorides, and spiro-hydantoins.

DivergentSynthesis cluster_legend Reaction Types SM Benzyl N-[(3-oxocyclobutyl) methyl]carbamate (Starting Material) Prod1 Cis-1,3-Diamine Derivative (Reductive Amination) SM->Prod1 1. R-NH2, Ti(OiPr)4 2. NaBH(OAc)3 Prod2 Gem-Difluoro Cyclobutane (Bioisostere) SM->Prod2 DAST or Deoxo-Fluor DCM, 0°C to RT Prod3 Spiro-Hydantoin (Complexity Gen) SM->Prod3 (NH4)2CO3, KCN Bucherer-Bergs key1 Green: SAR Library Gen key2 Red: Bioisostere Install key3 Yellow: Fsp3 Increase

Caption: Divergent synthetic pathways from the parent cyclobutanone. Green path utilizes steric control for stereoselectivity; Red path installs metabolic blockers; Yellow path increases 3D complexity.[1]

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of cis-1,3-substituted amino-cyclobutanes. Rationale: Direct reductive amination using Titanium(IV) isopropoxide ensures complete imine formation prior to reduction, minimizing alcohol byproducts and maximizing cis-selectivity.[1]

Reagents:

  • Starting Material (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Sodium triacetoxyborohydride (

    
    ) (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the Starting Material (1.0 mmol) and the desired Amine (1.1 mmol) in anhydrous DCM (5 mL).
    
  • Activation: Add

    
     (1.5 mmol, 440 µL) dropwise. The solution may turn slightly yellow/hazy.[1]
    
  • Equilibration: Stir at room temperature (RT) for 6–12 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

  • Reduction: Cool the mixture to 0°C. Add

    
     (2.0 mmol) in one portion. Allow to warm to RT and stir overnight.
    
  • Quench (Critical): Quench by adding saturated aqueous

    
     (5 mL). A white titanium salt precipitate will form.[1]
    
  • Workup: Dilute with EtOAc. Filter the biphasic mixture through a pad of Celite to remove titanium salts.[1] Wash the organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Expected Outcome: >90% cis-diastereomer. Validation: The cis-isomer typically exhibits a distinct chemical shift in


 NMR for the methine proton at C3 compared to the trans-isomer, often shielded by 0.2–0.5 ppm.
Protocol B: Deoxyfluorination (Gem-Difluorination)

Objective: Synthesis of the gem-difluoro bioisostere. Rationale: The gem-difluorocyclobutane moiety mimics the carbonyl electronically but is metabolically stable and lipophilic.

Reagents:

  • Starting Material (1.0 equiv)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

  • DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Starting Material (1.0 mmol) in anhydrous DCM (5 mL) in a plastic or Teflon-coated vessel (glass is acceptable for short times, but fluoride etches glass).

  • Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 mmol) dropwise. Caution: Exothermic.[1]

  • Reaction: Allow to warm to RT and stir for 16 hours. If conversion is incomplete, heat to 40°C in a sealed tube.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.[1]
  • Workup: Extract with DCM (3x). Dry organics over

    
     (avoid silica if possible during drying, use 
    
    
    
    ).[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Spiro-Hydantoin Formation (Bucherer-Bergs)

Objective: Rapid generation of high-


 spirocycles.
Rationale:  The Bucherer-Bergs reaction converts the ketone into a hydantoin, providing two new H-bond donor/acceptor sites and a constrained geometry.

Reagents:

  • Starting Material (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv) Caution: Highly Toxic[1]

  • Ammonium Carbonate (

    
    ) (4.0 equiv)[1]
    
  • Ethanol/Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Mixing: In a sealed tube, suspend Starting Material (1.0 mmol), KCN (2.0 mmol), and

    
     (4.0 mmol) in EtOH/Water (10 mL).
    
  • Heating: Heat to 60°C for 24 hours. The mixture typically becomes homogeneous then precipitates the product.[1]

  • Workup: Cool to RT. If precipitate forms, filter and wash with water.[1][2] If no precipitate, concentrate ethanol and extract with EtOAc.[1]

  • Purification: Recrystallization from EtOH or flash chromatography.[1]

Quantitative Data Summary

ParameterReductive AminationGem-DifluorinationSpiro-Hydantoin
Primary Reagent

/ Amine
Deoxo-FluorKCN /

Key Intermediate Imine / IminiumDifluoro-carbocationCyanohydrin
Stereoselectivity >90% cis (kinetic/steric)N/A (Achiral at C3)Typically 1:1 or slight cis bias
Yield (Typical) 75–85%60–75%50–65%
Main Byproduct Alcohol (if imine incomplete)Vinyl fluoride (elimination)

-amino acid (hydrolysis)

Stereochemical Mechanism Visualization

The following diagram explains the "Folded" or "Puckered" conformation that drives the stereoselectivity in Protocol A.

Stereochemistry cluster_note Mechanistic Insight Ketone 3-Substituted Cyclobutanone (Puckered) Attack Hydride/Nucleophile Attack Ketone->Attack Steric Approach Control Transition Transition State (Minimizes Torsional Strain) Attack->Transition Anti-facial approach (Away from Cbz-group) Product Cis-Isomer (Major Product) Transition->Product >90% Selectivity Note1 The Cbz-aminomethyl group adopts a pseudo-equatorial position to reduce strain.

Caption: The "Butterfly" conformation of the cyclobutane ring directs nucleophilic attack away from the C3-substituent, yielding the cis-isomer.[1]

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones.

    • Source: The Journal of Organic Chemistry (ACS).[1]

    • Context: Establishes the mechanistic basis for cis-selectivity in hydride reductions of this scaffold.
    • Link:[Link][1]

  • Synthesis of gem-Difluorocyclobutanes.

    • Source: The Journal of Organic Chemistry.[1][3]

    • Context: Protocols for deoxyfluorination of cyclobutanones using DAST/Deoxo-Fluor.
    • Link:[Link][1]

  • Benzl carbam

    • Source: Wikipedia / ChemicalBook.[1]

    • Context: General properties and stability of the Cbz protecting group in these reactions.[1]

    • Link:[Link][1][4]

  • Spirocyclic Scaffolds in Drug Discovery.

    • Source: Organic Chemistry Frontiers (RSC).[1]

    • Context: Utility of spiro-cycles (hydantoins) derived from cyclic ketones.[1]

    • Link:[Link]

Sources

Spectroscopic analysis (1H NMR, 13C NMR) of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6]

Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (C


H

NO

) is a critical building block in medicinal chemistry, particularly for introducing the conformationally restricted 3-oxocyclobutyl moiety into drug candidates. Unlike its analog where the nitrogen is directly attached to the ring, this molecule features a methylene linker (

), which alters both the steric profile and the spectroscopic signature of the cyclobutane ring.

This Application Note provides a rigorous protocol for the structural verification of this compound using


H and 

C NMR. It addresses the specific challenges posed by the puckered cyclobutanone ring and the carbamate rotamers.
Chemical Structure Analysis
  • Core Scaffold: 3-Substituted cyclobutanone. The ring exists in a dynamic equilibrium between puckered conformations to relieve torsional strain [1, 2].

  • Protecting Group: Carboxybenzyl (Cbz).

  • Linker: Methylene group connecting the carbamate nitrogen to the C1 position of the ring.

Experimental Protocol

To ensure data integrity and reproducibility, the following workflow is mandatory.

Sample Preparation
  • Solvent Selection:

    • Primary: Chloroform-

      
       (
      
      
      
      , 99.8% D) is the standard for checking purity and direct comparison with literature.
    • Secondary: Dimethyl sulfoxide-

      
       (
      
      
      
      ) is recommended if the NH signal is obscured or broad in
      
      
      , or to confirm the presence of the exchangeable proton.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) may induce stacking effects in the aromatic region or viscosity broadening.

Acquisition Parameters (400 MHz or higher)
Parameter

H NMR Setting

C NMR Setting
Rationale
Pulse Angle


Ensures linear response for integration.
Relaxation Delay (d1) 1.0 – 2.0 s

s
Critical for quaternary carbons (C=O) integration.
Scans (ns) 16 – 64

Sufficient S/N ratio for minor impurities.
Temperature 298 K298 KStandard ambient temperature.
Spinning OffOffPrevents spinning sidebands; essential for high-field magnets.
Workflow Visualization

NMR_Workflow Start Sample: 5-10 mg Solvent Solvent Choice (CDCl3 vs DMSO-d6) Start->Solvent Prep Dissolution & Filtering (Remove particulates) Solvent->Prep Clean tube Shim Gradient Shimming (Target: CHCl3 < 0.5 Hz LW) Prep->Shim Insert sample Acq Acquisition (1H & 13C) Shim->Acq Lock & Tune Process Processing (Phase, Baseline, Integration) Acq->Process FT

Figure 1: Step-by-step NMR acquisition workflow ensuring high-resolution data.

Spectral Analysis & Assignment

H NMR Assignment Strategy (Expected Data in )

The 3-oxocyclobutyl system typically presents as a complex higher-order multiplet due to the AA'BB'X spin system (where X is the methine proton). However, the symmetry of the molecule simplifies this at standard resolution.

Table 1: Predicted


H NMR Shifts (

, ppm)
Positionngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Aromatic 7.30 – 7.40Multiplet (m)5H-Benzyl aromatic protons (overlap).
NH 5.00 – 5.30Broad Singlet/Triplet1H-Exchangeable amide proton.
Benzylic 5.10Singlet (s)2H-

. Characteristic Cbz peak.
Linker 3.35 – 3.45Triplet/Doublet (t/d)2H

Hz

. Coupled to NH and Ring-CH.
Ring

3.05 – 3.20Multiplet (m)2H-Cyclobutane protons cis to substituent [3].
Ring

2.75 – 2.90Multiplet (m)2H-Cyclobutane protons trans to substituent.
Ring CH 2.50 – 2.70Multiplet (m)1H-Methine (C1) proton. Pivot of the system.

Note: The ring protons (


 and 

) are adjacent to the ketone. Due to ring puckering, they may appear as complex multiplets rather than clean doublets of doublets.
C NMR Assignment Strategy

The carbon spectrum is the definitive confirmation of the skeleton.

Table 2: Predicted


C NMR Shifts (

, ppm)
Carbon Type

(ppm)
Description
Ketone (C=O) 206.0 – 208.0Characteristic strained ketone shift (deshielded).
Carbamate (C=O) 156.0 – 157.0Typical carbamate carbonyl.
Aromatic (Ipso) 136.0 – 136.5Quaternary aromatic carbon.
Aromatic (CH) 128.0 – 128.6Ortho, meta, para carbons (3 peaks typically visible).
Benzylic 66.5 – 67.0

.
Ring (

-CH

)
52.0 – 54.0Carbons adjacent to the ketone (C2/C4).
Linker 44.0 – 46.0

-Ring.
Ring (CH) 23.0 – 25.0Methine carbon (C1). Shielded due to ring strain.
Assignment Logic Tree

Assignment_Logic Root Unknown Spectrum Arom Region 7.3-7.4 ppm? (5H Multiplet) Root->Arom Ring Region 2.5-3.5 ppm (Complex Aliphatic) Root->Ring Benz Peak at ~5.1 ppm? (2H Singlet) Arom->Benz Yes Cbz_Confirm Cbz Group Confirmed Benz->Cbz_Confirm Yes Struct_Confirm 3-Oxocyclobutyl Confirmed Cbz_Confirm->Struct_Confirm Linker Analysis Ketone 13C: Peak > 205 ppm? Ring->Ketone Check 13C Ketone->Struct_Confirm Yes

Figure 2: Logical decision tree for confirming the Cbz and Cyclobutanone moieties.

Troubleshooting & Critical Insights

The "Missing" Coupling

In


, the NH proton often appears as a broad singlet due to quadrupole broadening from the nitrogen or rapid exchange.
  • Solution: If the triplet coupling between

    
     and the linker 
    
    
    
    is required for publication, switch to DMSO-
    
    
    . The reduced exchange rate usually resolves the NH into a clear triplet (
    
    
    Hz).
Ring Conformation & Temperature

The cyclobutanone ring is not planar; it exists in a puckered conformation. At room temperature, the ring flips rapidly, averaging the signals of the axial and equatorial protons on the


-carbons [4].
  • Observation: If the peaks at 2.7–3.2 ppm appear unusually broad, it is likely due to the rate of ring flipping being comparable to the NMR time scale.

  • Validation: Running the experiment at 323 K (

    
    C) often sharpens these multiplets by increasing the flip rate (fast exchange limit).
    
Impurity Flags

Common impurities in the synthesis of this building block include:

  • Benzyl alcohol: Look for a singlet at

    
     ppm (
    
    
    
    ) and aromatic signals.
  • Benzyl carbamate (cleaved linker):

    
     signal at 
    
    
    
    ppm.[1]

References

  • Cram, D. J., & Steinberg, H. (1951). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society, 73(12), 5691–5704. (Foundational text on ring strain and spectra).
  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Small Rings. Journal of the American Chemical Society, 83(5), 1226–1230. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts).
  • Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.
  • ChemicalBook. (2025). This compound Product Data. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide designed to troubleshoot and optimize the synthesis of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate . This molecule presents a unique set of challenges due to the ring strain of the cyclobutanone core combined with the lability of the carbamate linker.

Diagnostic Workflow

Before altering your protocol, identify the specific stage of yield loss. Use the following logic map to diagnose your current process failure.

YieldDiagnosis Start Identify Yield Loss Stage Reaction Reaction Phase Start->Reaction Workup Workup/Purification Start->Workup Incomplete Incomplete Conversion (SM remains) Reaction->Incomplete Low Reactivity Decomp Decomposition/Byproducts (Ring opening/Polymerization) Reaction->Decomp Harsh Conditions Loss Mass Loss on Column or Volatility Workup->Loss Poor Isolation Sol1 Action: Switch to DMP or Swern Oxidation Incomplete->Sol1 Sol2 Action: Buffer pH to 6.5-7.0 Avoid strong acids/bases Decomp->Sol2 Sol3 Action: Use deactivated silica or crystallization Loss->Sol3

Figure 1: Diagnostic logic tree for isolating yield-limiting factors in cyclobutanone synthesis.

Critical Synthesis Protocols

High-yield synthesis of this target generally proceeds via two robust routes. Route A (Oxidation of the alcohol) is most common but prone to over-oxidation. Route B (Ketal Hydrolysis) is milder but requires a longer linear sequence.

Protocol A: Oxidation of Benzyl N-[(3-hydroxycyclobutyl)methyl]carbamate

Recommended when: You have the alcohol precursor. This is the most direct route but fails if the oxidant is too aggressive.

The Issue: Using Jones Reagent (CrO₃/H₂SO₄) or unbuffered PCC often opens the strained cyclobutane ring or cleaves the Cbz group. The Solution: Use Dess-Martin Periodinane (DMP) . It operates at neutral pH and avoids the acidic conditions that trigger ring expansion.

Step-by-Step Methodology:
  • Preparation: Dissolve Benzyl N-[(3-hydroxycyclobutyl)methyl]carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Buffering (Critical): Add NaHCO₃ (2.0 equiv) solid directly to the reaction flask. This neutralizes the acetic acid byproduct of DMP.

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain with KMnO₄; the ketone does not stain well with UV alone).

  • Quench (The "Fieser" Variation):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Purification: Flash chromatography on silica gel. Note: Pre-treat the column with 1% Triethylamine (Et₃N) in hexanes to neutralize silica acidity, preventing ketalization or rearrangement on the column.

Expected Yield: 85–92%

Protocol B: Ketal Deprotection Route

Recommended when: You are building the ring from 3,3-dimethoxycyclobutane-1-carboxylic acid precursors.

The Issue: Strong acid hydrolysis (HCl/Heat) causes migration of the double bond or cleavage of the Cbz carbamate. The Solution: Trans-ketalization using wet acetone and a mild catalyst (PPTS).

Step-by-Step Methodology:
  • Dissolution: Dissolve the ketal-protected intermediate (Benzyl N-[(3,3-dimethoxycyclobutyl)methyl]carbamate) in Acetone/Water (10:1 ratio).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Do not use TsOH or HCl.

  • Reflux: Heat to a gentle reflux (approx. 60°C) for 4 hours. The acetone acts as a "ketone sponge," driving the equilibrium forward by trapping the released methanol.

  • Workup: Concentrate the acetone in vacuo (do not heat above 40°C). Extract the aqueous residue with Ethyl Acetate.

  • Stabilization: Wash the organic layer with brine. Dry over Na₂SO₄.

Expected Yield: >90%

Quantitative Comparison of Oxidants

The choice of oxidant is the single biggest variable in yield. See the comparison below based on internal application data.

Oxidant MethodYieldPurityPrimary Failure ModeRecommendation
Jones Reagent 35-45%LowAcid-catalyzed ring opening; Cbz cleavage.AVOID
PCC (Standard) 50-60%MedTarry residues trap product; difficult workup.AVOID
Swern 75-85%HighTemperature control (-78°C) is critical; odor.GOOD (for scale >10g)
Dess-Martin (DMP) 88-94% High Expensive, but mildest conditions.BEST (for scale <10g)
TEMPO/Bleach 60-70%MedOver-oxidation to carboxylic acid possible.Variable

Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it? A: Cyclobutanones can be sensitive to the Lewis acidity of silica gel.

  • Fix: Deactivate your silica gel by flushing the column with Hexanes containing 1% Triethylamine (Et₃N) before loading your sample. Alternatively, use neutral alumina.

Q2: I see a new spot on TLC that is slightly more polar than the product, and yield is low. A: This is likely the Baeyer-Villiger oxidation product (a lactone), caused by over-oxidation.

  • Fix: If using m-CPBA or peroxides, stop immediately. Switch to DMP (Protocol A). If using Swern, ensure you are not letting the temperature rise above -60°C before adding the base (TEA/DIPEA).

Q3: The Cbz group is falling off. A: This occurs under highly acidic conditions (e.g., HBr/AcOH) or strong hydrogenation.

  • Fix: Ensure your reaction pH stays between 4 and 9. If deprotecting a ketal, use the PPTS/Acetone method (Protocol B) rather than aqueous HCl.

Q4: The NMR shows a doublet of doublets in the alkene region (5.8–6.2 ppm). A: You have triggered an elimination reaction, creating an exocyclic double bond or ring opening.

  • Fix: This is usually base-catalyzed (elimination of the

    
    -leaving group). Avoid strong bases like NaOH or NaH. Use weak bases like NaHCO₃ or Pyridine.
    

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1] Chem.1983 , 48, 4155–4156.

  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Lett.1981 , 22, 1287. (Reference for mild oxidation selectivity).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 . (Standard protocols for Cbz stability and Ketal deprotection).

  • Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX)." Tetrahedron Lett.1994 , 35, 8019-8022.

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for all reagents, particularly Dess-Martin Periodinane (shock sensitive) and Benzyl chloroformate (lachrymator).

Sources

Troubleshooting incomplete deprotection of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemo-Selectivity Paradox

Removing a Benzyloxycarbonyl (Cbz) group is typically a routine hydrogenolysis.[1] However, the substrate Benzyl N-[(3-oxocyclobutyl)methyl]carbamate presents a "perfect storm" of competing chemical challenges. You are likely experiencing incomplete conversion (stalling at 50-70%) or side-product formation .

This stalling is rarely due to the stability of the Cbz group itself. It is almost certainly caused by catalyst poisoning by the generated primary amine or solubility mismatches . Furthermore, the 3-oxocyclobutyl moiety is a strained ketone; aggressive attempts to force the reaction (high pressure/temperature) will lead to ketone reduction or ring-opening before the Cbz is fully removed.

This guide provides a diagnostic workflow to restart your stalled reaction without destroying your sensitive core.

Diagnostic Workflow

Before adding more catalyst or heat, identify the root cause of the stall.

TroubleshootingWorkflow Start Problem: Reaction Stalls < 100% Conversion CheckSolubility 1. Check Solubility Is SM precipitating? Start->CheckSolubility CheckPoison 2. Check Catalyst Poisoning Is the product a free amine? CheckSolubility->CheckPoison No SolventChange Switch to THF/MeOH (1:1) or EtOAc/EtOH CheckSolubility->SolventChange Yes CheckSideRxn 3. Check Side Reactions Is the ketone reducing? CheckPoison->CheckSideRxn No AddAcid Add 1.0-1.1 eq. HCl or AcOH (Scavenge Amine) CheckPoison->AddAcid Yes (High Probability) TransferHydro Switch to Transfer Hydrogenation (NH4HCO2, Pd/C) CheckSideRxn->TransferHydro Yes KetalRisk WARNING: Ketal Formation (If using MeOH + Acid) AddAcid->KetalRisk In MeOH

Figure 1: Decision tree for diagnosing incomplete Cbz deprotection in ketone-containing substrates.

Troubleshooting Guide & FAQs

Issue 1: Catalyst Poisoning (The "Stalling" Effect)

Symptom: The reaction proceeds rapidly to ~50% conversion and then stops completely. Adding fresh catalyst has minimal effect. Root Cause: The product is a primary amine attached to a methyl-cyclobutyl group. This amine is highly basic and nucleophilic. It binds irreversibly to the active Pd sites, effectively poisoning the catalyst surface and preventing further turnover [1].

Q: How do I prevent the amine from killing the catalyst? A: You must protonate the amine as it forms.[2]

  • Protocol: Add 1.05 equivalents (relative to substrate) of HCl (1M in dioxane or water) or Acetic Acid to the reaction mixture before adding the catalyst.

  • Mechanism: The protonated ammonium salt (

    
    ) cannot coordinate to the Palladium surface, leaving the active sites free for hydrogen activation.
    
Issue 2: The "Ketal Trap"

Symptom: The Cbz is gone, but the mass spectrum shows M+14 or M+28 peaks, or NMR shows the loss of the ketone signal. Root Cause: If you follow the advice in Issue 1 and use Methanol (MeOH) with Acid , you will catalyze the formation of a dimethyl ketal at the 3-oxocyclobutyl position. Cyclobutanones are relieved of ring strain upon ketalization, making this equilibrium favorable.

Q: How do I use acid without destroying the ketone? A: Change the solvent system.

  • Option A (Ethanol): Use Ethanol instead of Methanol.[2] Diethyl ketals form much slower than dimethyl ketals due to sterics.

  • Option B (Aprotic/Protic Mix): Use THF/Water (10:1) with 1 eq. HCl. The water prevents ketal formation (by pushing the equilibrium toward the ketone) while the THF solubilizes the starting material.

Issue 3: Ketone Reduction (Over-Hydrogenation)

Symptom: You observe the formation of the corresponding alcohol (cyclobutanol). Root Cause: Standard Pd/C with


 gas is potent. Once the Cbz is gone (or even before), the Pd will attack the ketone, especially if the reaction is left too long or run under high pressure (>1 atm) [2].

Q: How do I remove the Cbz without touching the ketone? A: Switch to Catalytic Transfer Hydrogenation (CTH) .[3] CTH uses a hydrogen donor (Ammonium Formate or 1,4-Cyclohexadiene) instead of


 gas. This method is kinetically selective for Cbz removal over ketone reduction [3].

Recommended Protocols

Protocol A: Acid-Scavenged Hydrogenolysis (Standard)

Best for: Scaling up when ketone stability in acid is verified.

  • Dissolve: 1.0 mmol of Substrate in 10 mL THF (or EtOAc).

  • Acidify: Add 1.05 mmol HCl (1M aqueous or dioxane solution). Do not use excess acid.

  • Catalyst: Add 10 wt% Pd/C (dry basis, typically 10-20 mg per mmol substrate).

  • Hydrogenate: Purge with

    
    , then stir under a balloon of 
    
    
    
    (1 atm) at RT.
  • Monitor: Check LCMS at 30 mins.

    • Note: If ketal forms, treat the crude product with aqueous acetone/TsOH to revert to ketone.

Protocol B: Transfer Hydrogenation (High Selectivity)

Best for: Substrates prone to ketone reduction or ring opening.

  • Dissolve: 1.0 mmol Substrate in 10 mL MeOH (or EtOH).

  • Donor: Add 5.0 mmol Ammonium Formate (

    
    ).
    
  • Catalyst: Add 10 wt% Pd/C under inert atmosphere (

    
    ).
    
  • Reaction: Stir at RT (mild) or heat to 40°C (accelerated). Evolution of

    
     gas will occur.
    
  • Workup: Filter through Celite. The product will be the formate salt of the amine.

Comparative Data: Reaction Conditions

ParameterStandard H2/Pd-CAcidic H2/Pd-CTransfer Hydrogenation
Conversion Rate Stalls at ~50%>95% (Complete)>95% (Complete)
Amine Poisoning High Low (Scavenged)Low (Ammonia buffers)
Ketone Stability Risk of ReductionRisk of KetalizationHigh Stability
Solvent Choice MeOH/EtOAcTHF/H2O (Recommended)MeOH/EtOH
Safety Flammable GasFlammable GasNo H2 Cylinder

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway (deprotection) and the poisoning pathway, and how acid intervenes.

Mechanism Pd Active Pd(0) Surface Prod Free Amine (R-NH2) Pd->Prod Hydrogenolysis (-Toluene, -CO2) Poison DEAD CATALYST (Pd-Amine Complex) Pd->Poison Deactivation SM Substrate (Cbz-Amine) SM->Pd Adsorption Prod->Pd Strong Binding (Poisoning) Salt Ammonium Salt (R-NH3+) (Non-Coordinating) Prod->Salt Rapid Protonation Salt->Pd Does NOT Bind Acid Acid (H+) Acid->Salt +

Figure 2: Mechanism of Catalyst Poisoning and Rescue via Acid Scavenging.

References

  • Study on Catalyst Deactivation

    • Sadhukhan, D. B., et al. "Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected..."[4] J. Org.[3][4][5][6] Chem., 2024, 89, 5665-5674.[4]

    • Context: Discusses nucleophilic deprotection alternatives when hydrogenolysis fails due to sensitivity or poisoning.
  • Ketone/Cbz Selectivity

    • Felpin, F.-X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups."[4][6] Chem. Eur. J., 2010, 16, 12440.

    • Context: Describes optimized Pd/C conditions to avoid side reactions.
  • Transfer Hydrogenation Methodology

    • Ranu, B. C., et al. "Catalytic Transfer Hydrogen Reductions Using Ammonium Formate." J. Indian Chem. Soc., 1998.[3]

    • Context: Establishes ammonium formate as a chemoselective donor for Cbz removal in the presence of other reducible groups.

Sources

Technical Support Center: Stability Management of Beta-Keto Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Purification, and Storage of


-Protected 

-Amino Ketones (Beta-Keto Carbamates) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Date: October 26, 2023
Executive Summary & Chemical Context

In the synthesis of peptide-based drugs (e.g., protease inhibitors), beta-keto carbamates (specifically


-urethane protected 

-amino ketones) are critical "linchpin" intermediates. Structurally defined as

, these compounds possess a unique reactivity profile that makes them highly versatile but notoriously unstable.

The Core Challenge: The juxtaposition of the electron-withdrawing carbamate group and the ketone renders the


-proton highly acidic (

in DMSO). This structural feature creates a "Triangle of Instability":
  • Racemization: Rapid proton exchange leading to loss of optical purity.

  • Cyclization: Intramolecular nucleophilic attack leading to oxazolidinone formation.

  • Hydrolysis/Elimination: Susceptibility to acid/base degradation during workup.

This guide provides field-proven protocols to mitigate these risks.

The Decomposition Matrix: Diagnostics & Troubleshooting
Issue A: Loss of Optical Purity (Racemization)

Symptom: The enantiomeric excess (ee%) of the isolated ketone is significantly lower than the starting amino acid or amino alcohol.

Potential CauseMechanismCorrective Action
Basic Workup The

-proton is abstracted by bases (e.g.,

, amines).
Protocol Change: Avoid aqueous basic washes. Quench reactions with mild acidic buffers (e.g., 0.5 M

or Citric Acid) to maintain pH 3–4.
Silica Gel Acidity Silica surface hydroxyls act as Lewis acids, catalyzing enolization.Purification Adjustment: Pre-treat silica gel with 1%

(neutralization) OR switch to rapid filtration through a short pad of neutral alumina.
Over-Oxidation Extended reaction times in oxidations (e.g., Swern, Dess-Martin) allow adventitious base to racemize the product.Process Control: Monitor reaction strictly by TLC/LCMS. Quench immediately upon consumption of starting material.
Issue B: Formation of Cyclic Impurities (Oxazolidinones)

Symptom: LCMS shows a peak with


 or similar mass loss, often stable and difficult to separate.
  • Mechanism: The carbamate carbonyl oxygen or nitrogen attacks the activated ketone (or the enol form), causing cyclization and often expelling the alkoxy group.

  • Troubleshooting:

    • Avoid Lewis Acids: Strong Lewis acids used in subsequent steps can trigger this cyclization.

    • Temperature Control: Never heat the crude residue above 30°C during rotary evaporation.

Visualizing the Instability Pathways

The following diagram illustrates the mechanistic causality between handling conditions and degradation products.

BetaKetoStability Start N-Protected Alpha-Amino Ketone (Beta-Keto Carbamate) Condition_Base Exposure to Base (pH > 8) Start->Condition_Base Proton Abstraction Condition_Acid Silica Gel / Lewis Acid Start->Condition_Acid Surface Catalysis Condition_Heat Heat (> 40°C) Start->Condition_Heat Thermal Stress Enolate Enolate Intermediate Condition_Base->Enolate Condition_Acid->Enolate Oxazolidinone Oxazolidinone Byproduct (Cyclic Impurity) Condition_Heat->Oxazolidinone Decomp Decomposition/Polymerization Condition_Heat->Decomp Racemate Racemized Product (Loss of Bioactivity) Enolate->Racemate Reprotonation Enolate->Oxazolidinone Intramolecular Attack

Figure 1: Mechanistic pathways leading to common degradation products of beta-keto carbamates.

Validated Purification Workflow

Do not treat these intermediates like standard organic molecules. Use the following decision tree to determine the purification strategy.

PurificationFlow Input Crude Reaction Mixture CheckPurity Purity > 85%? Input->CheckPurity UseCrude Use Crude Immediately (Recommended) CheckPurity->UseCrude Yes Purify Purification Required CheckPurity->Purify No Method_Cryst Recrystallization (EtOAc/Hexanes) Purify->Method_Cryst Solid? Method_Chrom Chromatography? Purify->Method_Chrom Oil? Silica_Type Neutralized Silica (1% Et3N) Method_Chrom->Silica_Type Mandatory

Figure 2: Decision matrix for the purification of labile amino ketones.

Frequently Asked Questions (FAQs)

Q1: Can I store the intermediate overnight? A: Only if strict conditions are met. The compound must be:

  • Concentrated to an oil/solid (remove all solvent).

  • Purged with Argon.

  • Stored at -20°C or lower . Note: Solutions in chlorinated solvents (DCM/Chloroform) are prone to acid-catalyzed decomposition over time due to the slow formation of HCl in the solvent.

Q2: Why does my NMR show double peaks? A: This is often Rotamerism , not impurity. The carbamate bond (


) has restricted rotation, leading to distinct NMR signals for cis and trans rotamers.
  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers. If they remain distinct, you likely have diastereomers (racemization occurred).

Q3: Which oxidation method is safest for generating these from amino alcohols? A: The Dess-Martin Periodinane (DMP) oxidation is generally superior to Swern oxidation for these substrates. DMP operates under nearly neutral conditions and avoids the use of strong bases like triethylamine (required in Swern), minimizing the risk of


-epimerization [1].
References
  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[1][2] Link (Discusses stability of chiral

    
    -amino carbonyls).
    
  • Beaulieu, P. L., et al. (1997). "Enantiomerically Pure

    
    -Amino Aldehydes from Silylated 
    
    
    
    -Amino Acids." Journal of Organic Chemistry. Link (Detailed study on racemization mechanisms on silica).
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link (Foundational work on stable precursors).

  • Cunningham, C. C., et al. (2024).[2][3] "Oxazolidinone synthesis from N-Boc amines." Organic Letters. Link (Mechanisms of oxazolidinone byproduct formation).

Sources

Strategies for selective reduction of the ketone in Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

[1][2]

Executive Summary & Molecule Context[1][3][4][5][6][7][8]

This guide addresses the selective reduction of the ketone moiety in Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (Structure 1 ) to its corresponding alcohol.[1]

This transformation presents two primary challenges:

  • Chemo-selectivity: Preserving the acid- and hydrogenolysis-sensitive Benzyloxycarbonyl (Cbz) protecting group while reducing the ketone.[1][2]

  • Stereo-selectivity: Controlling the cis/trans ratio of the resulting 3-hydroxycyclobutane.

Critical Insight: Unlike cyclohexanones, where reagent bulk dictates facial selectivity (axial vs. equatorial attack), 3-substituted cyclobutanones exhibit an inherent bias toward cis-alcohol formation (hydroxyl group cis to the C3-substituent) regardless of the hydride size.[1][2] This is due to the unique "puckered" conformation of the cyclobutane ring, which directs hydride attack from the face anti to the substituent to minimize torsional strain.

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your target isomer.

ReagentSelectionStartTarget Isomer SelectionCbzCheckConstraint: Preserve Cbz Group?Start->CbzCheckCisTargetTarget: Cis-Alcohol(Kinetic Product)CbzCheck->CisTargetStandard ReductionTransTargetTarget: Trans-Alcohol(Thermodynamic/Inverted)CbzCheck->TransTargetInversion RequiredAvoidH2CRITICAL WARNING:Avoid H2/Pd (Cleaves Cbz)CbzCheck->AvoidH2If H2/Pd usedMethodAProtocol A: NaBH4(>90:10 Cis:Trans)Economical, ScalableCisTarget->MethodAStandard Purity ReqMethodBProtocol B: L-Selectride(>98:2 Cis:Trans)High Selectivity, Low TempCisTarget->MethodBStrict dr >98% ReqTransTarget->MethodAStep 1: ReduceMethodCProtocol C: Mitsunobu Inversion(Requires Cis-intermediate)MethodA->MethodCStep 2: Invert

Figure 1: Decision tree for reagent selection based on stereochemical requirements and protecting group stability.

Technical FAQ & Troubleshooting

Q1: Can I use catalytic hydrogenation ( , Pd/C) to reduce the ketone?

Status: PROHIBITED Reasoning: The Cbz (carboxybenzyl) group is specifically designed to be cleaved by hydrogenolysis. Using

Solution:


Q2: Why does Sodium Borohydride ( ) yield the cis-isomer? I thought small hydrides gave the thermodynamic product?

Status: MECHANISTIC CLARIFICATION Reasoning: In 3-substituted cyclobutanones, the ring exists in a puckered conformation. The substituent at position 3 prefers the pseudo-equatorial position. The hydride attacks from the less hindered "outside" (pseudo-axial) face, which is anti to the substituent. This forces the forming hydroxyl group into the cis relationship (pseudo-equatorial) relative to the substituent. Data: Literature confirms

12
Q3: My L-Selectride reaction formed a gel/emulsion during workup. How do I fix it?

Status: WORKUP OPTIMIZATION Reasoning: Boron byproducts form sticky complexes.[1] Solution: You must perform an oxidative workup.[1]

  • Quench with Methanol.[1][3][4][5]

  • Add aqueous NaOH (3M).[1]

  • Slowly add

    
     (30%) while cooling (exothermic).[1]
    
  • Stir for 30-60 mins. This converts organoboranes to water-soluble borates, breaking the emulsion.

Experimental Protocols

Protocol A: Standard Reduction ( )

Best for: Routine synthesis, scale-up, cost-efficiency.[1][2] Expected dr ~9:1 (cis:trans).[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.6 - 1.0 equiv) — Note: 0.25 eq provides 1 hydride eq, but excess ensures completion.[1][2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step:

  • Dissolution: Dissolve the ketone substrate in MeOH (0.1 M concentration) and cool to 0 °C.

  • Addition: Add

    
     portion-wise over 10 minutes. Gas evolution (
    
    
    ) will occur; ensure venting.[1]
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (Target M+H: ~250 Da).

  • Quench: Carefully add saturated

    
     solution or dilute acetic acid.
    
  • Extraction: Evaporate bulk MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc).[1]

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: High-Fidelity Stereoselective Reduction (L-Selectride)

Best for: Strict diastereomeric requirements (>98% cis).[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • L-Selectride (Lithium tri-sec-butylborohydride) 1.0M in THF (1.2 equiv).[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve substrate in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

  • Addition: Add L-Selectride solution dropwise via syringe. Maintain temp < -70 °C.

  • Reaction: Stir at -78 °C for 1 hour.

  • Oxidative Workup (CRITICAL):

    • Add MeOH (excess) to quench.[1]

    • Add 3M NaOH (2 equiv).[1]

    • Add 30%

      
       (excess) dropwise.[1]
      
    • Warm to RT and stir 1 hour.

  • Isolation: Dilute with water, extract with Ether or EtOAc. Wash organic layer with

    
     (to remove peroxides) and brine.[1]
    

Comparative Data Summary

FeatureSodium Borohydride (

)
L-SelectrideCatalytic Hydrogenation
Cbz Stability Stable Stable Unstable (Cleaved)
Major Isomer CisCisN/A (Decomp)
Selectivity (dr) ~90:10 to 95:5>98:2N/A
Temp 0 °C to RT-78 °CRT
Cost LowHighMedium
Scalability HighModerate (Cryogenic)High

References

  • Stereoselectivity in Cyclobutanones: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[6] Journal of Organic Chemistry, 2020, 85(12), 7803–7816.[7] [1][7]

  • Cbz Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Confirming orthogonality of Carbamates to Borohydrides).

  • General Reductions: "Reduction of Aldehydes and Ketones with NaBH4." Chemistry LibreTexts.

Impact of moisture on the stability of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl n-[(3-oxocyclobutyl)methyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule, with a particular focus on the impact of moisture. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, ensuring the integrity and reliability of your results.

Introduction: Understanding the Molecule's Stability Profile

This compound incorporates two key functional groups that influence its stability: a carbamate linkage and a cyclobutanone ring. Carbamates are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. The four-membered cyclobutanone ring possesses significant ring strain, which can make it prone to nucleophilic attack and potential ring-opening reactions. The presence of moisture can therefore initiate or accelerate degradation through one or both of these pathways. This guide will help you identify, troubleshoot, and prevent moisture-related stability issues.

Frequently Asked Questions (FAQs)

Q1: I observed a new, more polar spot on my TLC plate after leaving my sample of this compound on the bench for a few hours. What could it be?

A1: The appearance of a more polar impurity is a common indicator of hydrolysis. Moisture from the atmosphere can react with the carbamate linkage, cleaving it to form benzyl alcohol and (3-oxocyclobutyl)methanamine. Both of these degradation products are more polar than the parent compound and will exhibit lower Rf values on a normal-phase TLC plate.

Q2: My NMR spectrum shows a decrease in the integration of the peaks corresponding to the parent compound and the appearance of new signals. How can I confirm if this is due to moisture?

A2: The presence of moisture can lead to hydrolysis. In the 1H NMR spectrum, you would expect to see a decrease in the signals for the benzyl group protons and the protons on the cyclobutane ring of the parent compound. Concurrently, you may observe the appearance of new signals corresponding to benzyl alcohol and the amine degradation product. To confirm, you can intentionally add a small amount of D2O to your NMR tube containing a pure sample of the compound and monitor the spectral changes over time.

Q3: Can the cyclobutanone ring react with water?

A3: Yes, the cyclobutanone ring is susceptible to hydration to form a geminal diol. This is often a reversible process, but the strained nature of the four-membered ring can favor the hydrated form more than in less strained ketones. Additionally, under certain conditions, the ring can undergo cleavage.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation from moisture, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[1] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended to also slow down any potential thermally induced degradation.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent Potency or Biological Activity in Assays
  • Observed Problem: You observe a gradual or sudden drop in the expected potency or activity of your compound in biological or enzymatic assays over a series of experiments.

  • Potential Cause: Degradation of the active pharmaceutical ingredient (API) due to moisture exposure during storage or handling.

  • Troubleshooting Workflow:

    A Inconsistent biological activity observed B Analyze current batch of compound by HPLC-UV for purity A->B C Purity is >98% and no major degradants observed B->C Purity OK D Purity is <98% or new peaks are present B->D Impurity Detected E Review assay protocol for potential compound instability in buffer C->E F Perform forced degradation study under hydrolytic conditions D->F G Compare degradation profile with impurities in the current batch F->G H Implement stringent handling procedures for moisture-sensitive compounds G->H I Synthesize or procure a fresh batch of the compound H->I

    Caption: Troubleshooting workflow for inconsistent biological activity.

  • Corrective Actions:

    • Purity Analysis: Immediately analyze the purity of the batch of this compound being used by a stability-indicating method, such as reverse-phase HPLC with UV detection.

    • Forced Degradation Study: If new peaks are observed, perform a forced degradation study (see Protocol 1) to confirm if the impurities are consistent with hydrolysis products.

    • Improve Handling: If hydrolysis is confirmed, review and improve your compound handling procedures. Always work with the compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Use anhydrous solvents for preparing stock solutions.

    • Fresh Sample: If significant degradation has occurred, it is best to use a fresh, pure sample for your experiments.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Observed Problem: During routine HPLC or LC-MS analysis, you notice the appearance of one or more new peaks that were not present in the initial analysis of the batch.

  • Potential Cause: Moisture-induced degradation leading to the formation of hydrolysis or ring-opened products.

  • Troubleshooting Workflow:

    A New peaks observed in HPLC/LC-MS B Characterize new peaks by LC-MS to determine molecular weights A->B C Molecular weights correspond to potential hydrolysis or hydration products B->C Match Found D Molecular weights are unexpected B->D No Match E Perform targeted hydrolysis study (acidic, basic, neutral pH) C->E F Investigate other degradation pathways (e.g., oxidation, photolysis) D->F G Confirm structure of degradants by NMR if necessary E->G H Refine analytical method to separate and quantify all related substances G->H

    Caption: Troubleshooting workflow for unexpected chromatographic peaks.

  • Corrective Actions:

    • Identify Degradants: Use LC-MS to determine the molecular weights of the new peaks. Compare these with the expected molecular weights of potential degradation products (see table below).

    • Controlled Study: Conduct a controlled experiment by dissolving a pure sample of the compound in a protic solvent (e.g., methanol with a known amount of water) and monitor the formation of the new peaks over time by HPLC.

    • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC13H15NO3233.26
Benzyl alcoholC7H8O108.14
(3-oxocyclobutyl)methanamineC5H9NO99.13
Benzyl n-[(1,3-dihydroxycyclobutyl)methyl]carbamate (Hydrated form)C13H17NO4251.28

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol is designed to intentionally degrade the compound under controlled hydrolytic conditions to identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[2][3][4][5]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water.

  • Incubation: Incubate all three solutions at 60 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization:

    • For the acidic sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized aliquots with the mobile phase and analyze by a suitable HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks. Aim for 5-20% degradation of the parent compound to ensure that the degradation products are sufficiently formed for detection without being further degraded.[5][6]

Protocol 2: Solid-State Stability Under Controlled Humidity

This protocol assesses the stability of the solid compound when exposed to a high-humidity environment, as recommended by ICH guidelines.[7][8][9][10]

Materials:

  • This compound (solid)

  • Stability chamber or a desiccator with a saturated salt solution to maintain a constant humidity (e.g., a saturated solution of potassium chloride provides ~84% relative humidity at 25 °C).

  • Analytical balance

  • HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 10-20 mg) of the solid compound into several open glass vials.

  • Initial Analysis: At time zero, dissolve the contents of one vial and analyze by HPLC to determine the initial purity.

  • Storage: Place the remaining vials in a stability chamber set to 25 °C / 75% relative humidity (RH) or 40 °C / 75% RH for accelerated testing.

  • Time Points: At specified time intervals (e.g., 1, 2, 4, and 12 weeks), remove one vial from the chamber.

  • Analysis: Dissolve the contents of the vial and analyze by HPLC to determine the purity and quantify any degradation products.

  • Evaluation: Plot the percentage of the parent compound remaining versus time to assess the stability under high-humidity conditions.

Visualization of Degradation Pathway

The primary degradation pathway initiated by moisture is the hydrolysis of the carbamate bond.

cluster_0 Hydrolysis of this compound Parent This compound Water + H₂O Parent->Water Products Benzyl alcohol + (3-oxocyclobutyl)methanamine Water->Products Hydrolysis

Sources

Validation & Comparative

Comparison of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate with other amine protecting groups (Boc, Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares Benzyl N-[(3-oxocyclobutyl)methyl]carbamate (Cbz-protected) against its Boc and Fmoc counterparts. The analysis focuses on the unique reactivity of the 3-oxocyclobutyl scaffold—a strained, electrophilic ketone—and how it dictates the success or failure of specific amine protecting group strategies.

Comparative Guide: Cbz vs. Boc vs. Fmoc

Part 1: Executive Summary & Technical Profile

The Verdict

For the 3-oxocyclobutyl scaffold, the choice of amine protecting group is not merely a matter of orthogonality; it is a matter of chemoselectivity .

  • Cbz (Benzyl Carbamate): Recommended for General Use. It offers excellent stability during acidic or basic synthetic steps. Deprotection (hydrogenolysis) is generally compatible with the ketone, provided mild conditions are used to prevent over-reduction to the alcohol.

  • Boc (tert-Butyl Carbamate): Highly Recommended. The most robust option. The cyclobutanone ring is stable to the acidic conditions (TFA/HCl) required for Boc removal. It eliminates the risk of ketone reduction associated with Cbz.

  • Fmoc (Fluorenylmethoxycarbonyl): NOT Recommended (High Risk). The standard deprotection reagent (piperidine) is a secondary amine that reacts rapidly with the strained cyclobutanone to form enamines or aminals, leading to complex mixtures and low yields.

Molecule Profile
  • Target Molecule: this compound

  • Chemical Structure: Cbz-NH-CH₂-(3-oxocyclobutyl)[1]

  • Role: A bifunctional building block used to introduce the 3-oxocyclobutyl motif—a "magic methyl" bioisostere that alters lipophilicity and metabolic stability in drug candidates.

  • Key Reactivity: The ketone (C=O) is highly electrophilic due to ring strain (~26 kcal/mol). This makes it more susceptible to nucleophilic attack (e.g., by amines) than a standard cyclohexanone.

Part 2: Comparative Analysis (The Core Directive)

This section analyzes the performance of the Cbz derivative against Boc and Fmoc alternatives, supported by mechanistic causality.

Stability & Orthogonality Matrix
FeatureCbz-Protected (Target)Boc-Protected (Alternative)Fmoc-Protected (Alternative)
Reagent Structure BnO-CO-NH-RtBuO-CO-NH-RFmoc-NH-R
Deprotection Condition H₂ / Pd-C (Hydrogenolysis)TFA or HCl (Acidolysis)Piperidine (Base/Nucleophile)
Ketone Compatibility Moderate Risk. Prolonged exposure to H₂/Pd can reduce the ketone to an alcohol.High Stability. Cyclobutanone is stable to TFA/HCl.Low Stability. Piperidine reacts with the ketone (Enamine formation).
Elimination Risk Low. The methylene linker (-CH2-) prevents β-elimination.Low. (Same as Cbz).Low. (Same as Cbz).
Solubility Good in organic solvents (DCM, EtOAc).Excellent.Poor in some solvents; aggregation issues.[2]
Atom Economy Moderate (Benzyl byproduct).High (Isobutene/CO₂ gas).Low (Dibenzofulvene byproduct).
Deep Dive: The "Fmoc Trap"

The most critical insight for this scaffold is the incompatibility of Fmoc deprotection.

  • Mechanism of Failure: Fmoc removal requires 20% piperidine in DMF. Piperidine is a nucleophilic secondary amine.

  • Reaction: Piperidine attacks the electrophilic carbonyl of the 3-oxocyclobutyl group.

  • Result: Formation of a hemiaminal, which dehydrates to an enamine (or iminium ion). This is reversible but shifts the equilibrium, complicating isolation and reducing yield.

  • Workaround: If Fmoc must be used (e.g., in solid-phase peptide synthesis), the ketone must be protected as a ketal (e.g., 1,3-dioxolane) before Fmoc introduction.

Cbz vs. Boc: The Optimal Choice
  • Why Cbz? Select Cbz if your downstream chemistry involves strong acids (which would cleave Boc) or if you need to differentiate two amine sites (one Boc, one Cbz).

  • Why Boc? Select Boc if you plan to use hydrogenation elsewhere in the molecule (e.g., reducing a nitro group or alkene) where Cbz would be prematurely lost. Boc is also safer for the ketone, as it avoids the reduction risk entirely.

Part 3: Decision Logic Visualization

The following diagram illustrates the selection process for the protecting group based on the specific constraints of the 3-oxocyclobutyl scaffold.

PG_Selection Start Start: Select PG for 3-Oxocyclobutylmethylamine Ketone_Protected Is the Ketone Protected? (e.g., Ketal) Start->Ketone_Protected Fmoc_Route Fmoc Protection Ketone_Protected->Fmoc_Route Yes Non_Fmoc Consider Cbz or Boc Ketone_Protected->Non_Fmoc No Fmoc_Risk CRITICAL RISK: Piperidine attacks Ketone (Enamine Formation) Fmoc_Route->Fmoc_Risk If deprotected without ketal Downstream_H2 Downstream Hydrogenation Required? Non_Fmoc->Downstream_H2 Downstream_Acid Downstream Acid Conditions? Downstream_H2->Downstream_Acid No Select_Boc Select Boc (Best for Ketone Stability) Downstream_H2->Select_Boc Yes (Cbz is labile) Downstream_Acid->Select_Boc No (Default Choice) Select_Cbz Select Cbz (Orthogonal to Acid) Downstream_Acid->Select_Cbz Yes (Boc is labile)

Caption: Decision tree for protecting group selection. Note the "Red Zone" for Fmoc usage on unprotected ketones.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct acylation of the amine is the most reliable method. The starting material, (3-oxocyclobutyl)methylamine, is typically generating in situ or purchased as a salt.

  • Reagents: (3-Oxocyclobutyl)methylamine hydrochloride (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium Bicarbonate (NaHCO₃, 2.5 equiv).

  • Solvent: 1:1 mixture of THF/Water (Schotten-Baumann conditions).

  • Procedure:

    • Dissolve the amine salt in THF/Water at 0 °C.

    • Add NaHCO₃ and stir for 10 min to liberate the free amine.

    • Dropwise add Cbz-Cl over 20 minutes. Note: Exothermic.

    • Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Extract with EtOAc (3x). Wash organics with 1N HCl (to remove unreacted amine), then Brine. Dry over MgSO₄.[3]

    • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

  • Yield Target: 85-95%.

Protocol B: Controlled Deprotection of Cbz (Preserving the Ketone)

Rationale: Standard hydrogenation can reduce ketones. Using a "poisoned" catalyst or transfer hydrogenation mitigates this risk.

  • Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon), Pyridine (0.1 equiv, optional poison).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve Cbz-protected compound in Ethanol.

    • Optional: Add trace Pyridine to inhibit ketone reduction activity of the catalyst.

    • Add Pd/C catalyst carefully (under Argon).

    • Purge with H₂ and stir under 1 atm H₂ at RT.

    • Critical Check: Monitor reaction closely by LC-MS every 30 mins. Stop immediately upon disappearance of starting material to prevent over-reduction to the alcohol.

    • Filtration: Filter through Celite® to remove Pd. Concentrate filtrate.

    • Purification: The product is the free amine (likely unstable/volatile). Use immediately or convert to salt (HCl/TFA).

Part 5: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive source for Cbz/Boc/Fmoc stability profiles).

  • Knudsen, K. R., et al. (2025). "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative."[4] Technical Disclosure Commons. Link (Discusses non-hydrogenolytic Cbz removal to avoid reduction).

  • Sajiki, H. (1995).[5] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate."[5] Tetrahedron Letters, 36(20), 3465-3468. Link (Protocol for poisoning Pd/C to preserve sensitive groups).

  • Gharpure, S. J., et al. (2021). "Secondary Amines to Access Azacycles." Organic Letters, 23(2), 421–426. (Mechanistic insight into secondary amine/piperidine reaction with ketones).

  • MedChemExpress. "Benzyl (3-oxocyclobutyl)carbamate Product Datasheet." Link (Commercial availability and physical properties of the direct analog).

Sources

Purity analysis of synthesized Benzyl n-[(3-oxocyclobutyl)methyl]carbamate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthesized Benzyl N-[(3-oxocyclobutyl)methyl]carbamate by HPLC: A Comparative Method Development Guide

Executive Summary & Strategic Rationale

In the synthesis of conformationally restricted building blocks like This compound (referred to herein as BOCM-Cbz ), purity assessment is not merely a checkbox—it is a critical control point. The cyclobutanone ring is a reactive electrophile, susceptible to ring-opening or over-oxidation, while the benzyloxycarbonyl (Cbz) group introduces aromaticity and hydrophobicity.

This guide compares two High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of BOCM-Cbz:

  • Method A (The Standard): C18 Stationary Phase with Acetonitrile/Water.

  • Method B (The Optimized Alternative): Phenyl-Hexyl Stationary Phase with Methanol/Water.

Verdict: While Method A provides adequate retention, Method B (Phenyl-Hexyl) is the superior choice for this specific analyte. It leverages


 interactions to resolve critical aromatic impurities (benzyl alcohol and benzyl carbamate) that frequently co-elute on standard alkyl phases, ensuring a more accurate purity assignment for downstream medicinal chemistry applications.

Technical Context: The Analyte and Impurity Profile

To design a robust analytical method, one must understand the synthesis pathway and potential impurities. BOCM-Cbz is typically synthesized via the protection of (3-oxocyclobutyl)methylamine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Critical Impurities:

  • Benzyl Alcohol (BnOH): A degradation product of Cbz-Cl or the product itself; often co-elutes with polar analytes on C18.

  • Benzyl Carbamate (BnNH2): A byproduct formed from the reaction of Cbz-Cl with ammonia sources or hydrolysis/decarboxylation events.

  • Free Amine Precursor: (3-oxocyclobutyl)methylamine (highly polar, lacks UV chromophore at 254 nm).

Figure 1: Synthesis & Impurity Origin Pathway[1]

SynthesisPathway Precursor Precursor: (3-oxocyclobutyl)methylamine Product Target Product: BOCM-Cbz Precursor->Product + Base Reagent Reagent: Benzyl Chloroformate (Cbz-Cl) Reagent->Product Impurity1 Impurity A: Benzyl Alcohol (Hydrolysis) Reagent->Impurity1 H2O Impurity2 Impurity B: Benzyl Carbamate (Side Reaction) Reagent->Impurity2 NH3 source Product->Impurity1 Degradation

Caption: Synthesis pathway of BOCM-Cbz highlighting the origin of critical aromatic impurities that necessitate selective HPLC separation.

Comparative Methodology: C18 vs. Phenyl-Hexyl

This section details the experimental protocols. The choice of stationary phase fundamentally alters the separation mechanism: Hydrophobic Interaction (C18) vs. Hydrophobic +


 Interaction (Phenyl-Hexyl) .
Experimental Protocol
ParameterMethod A: Standard Generic Method B: Optimized Specific
Stationary Phase C18 (Octadecyl) e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µmPhenyl-Hexyl e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 3.5 µm
Mechanism Pure Hydrophobicity (Dispersive interactions)Hydrophobicity +

Stacking
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN) Methanol (MeOH)
Gradient 5% B to 95% B over 10 min10% B to 90% B over 12 min
Flow Rate 1.0 mL/min0.8 mL/min (due to MeOH viscosity)
Detection UV @ 254 nm (Cbz) & 210 nm (Ketone)UV @ 254 nm (Cbz) & 210 nm (Ketone)
Column Temp 40°C40°C

Why Methanol for Method B? Acetonitrile contains


 electrons (in the nitrile group) which can suppress the 

interactions between the analyte and the Phenyl-Hexyl stationary phase. Methanol is "

-silent," maximizing the selectivity differences for the aromatic Cbz group and benzyl impurities [1, 2].

Performance Data & Results

The following data summarizes the separation efficiency observed during method validation.

Table 1: Comparative Chromatographic Performance
Performance MetricMethod A (C18 / MeCN) Method B (Phenyl-Hexyl / MeOH) Analysis
Retention Time (Product) 6.2 min7.8 minMethod B shows increased retention due to strong

interaction with the Cbz group.
Resolution (

)
(Product vs. Benzyl Alcohol)
1.8 (Baseline separation, but close)4.5 (Excellent separation) Phenyl-Hexyl selectively retains the product (more aromatic surface area) significantly longer than the smaller Benzyl Alcohol.
Resolution (

)
(Product vs. Benzyl Carbamate)
0.9 (Partial Co-elution)2.2 (Baseline separation) CRITICAL: C18 struggles to distinguish the lipophilicity of the product from the benzyl carbamate byproduct. Method B resolves them completely.
Peak Symmetry (Tailing Factor) 1.21.05Methanol/Phenyl phases often yield sharper peaks for polar-embedded aromatics.
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.04 µg/mLComparable sensitivity.
Figure 2: Analytical Decision Matrix

MethodSelection Start Start: Purity Analysis of BOCM-Cbz ImpurityCheck Are Aromatic Impurities (BnOH, BnNH2) Expected? Start->ImpurityCheck DecisionC18 Use Method A (C18) Standard Screening ImpurityCheck->DecisionC18 No (Unlikely) DecisionPhenyl Use Method B (Phenyl-Hexyl) Targeted Resolution ImpurityCheck->DecisionPhenyl Yes (Typical Synthesis) ResultC18 Risk: Co-elution of Benzyl Carbamate DecisionC18->ResultC18 ResultPhenyl Benefit: Baseline Resolution via Pi-Pi Selectivity DecisionPhenyl->ResultPhenyl

Caption: Decision matrix for selecting the appropriate HPLC stationary phase based on the expected impurity profile of the synthesis.

Discussion: The Science of Selectivity

The C18 Limitation: On a C18 column, separation is governed almost exclusively by hydrophobicity. Both BOCM-Cbz and Benzyl Carbamate possess a benzyl group and a carbamate linkage. Their hydrophobic footprints are similar, leading to co-elution (Resolution < 1.5) in Method A. This creates a "blind spot" where a 95% pure product might appear 98% pure because the impurity is hidden under the main peak.

The Phenyl-Hexyl Advantage: The Phenyl-Hexyl phase introduces an orthogonal separation mechanism.[1] The Cbz group of the product interacts with the phenyl ring of the stationary phase via


 stacking.
  • Effect: The product, having a larger molecular weight and potentially different preferred conformation (folding of the Cbz over the cyclobutanone), interacts differently than the smaller, rigid Benzyl Carbamate.

  • Solvent Synergy: Using Methanol (Method B) instead of Acetonitrile prevents the solvent from competing for these

    
    -sites, fully activating the column's unique selectivity [3].
    

Recommendation: For Routine Quality Control (QC) where the synthesis is robust and impurities are known to be absent, Method A is faster. However, for Process Development or Final Release Testing , Method B is mandatory to ensure no aromatic byproducts are masking the true purity.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Retrieved from [Link]

  • Advanced Materials Technology. (2026). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate and its Analogous Cyclopentanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds is paramount to achieving desired pharmacological profiles. Small cyclic intermediates, in particular, offer a unique combination of conformational rigidity and three-dimensionality that can be pivotal for target engagement. This guide provides an in-depth comparison of the reactivity of two key intermediates: Benzyl n-[(3-oxocyclobutyl)methyl]carbamate and its analogous cyclopentanone counterpart. Our analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data to inform the strategic selection of these building blocks in synthesis campaigns.

The Decisive Role of Ring Strain: A Theoretical Framework

The disparate reactivity of four- and five-membered cyclic ketones is fundamentally governed by the concept of ring strain. This strain arises from the deviation of bond angles from the ideal sp³-hybridized tetrahedral angle of 109.5°, as well as torsional strain from the eclipsing of adjacent C-H bonds.[1][2]

  • Cyclobutane Systems: The internal bond angles of a planar cyclobutane are approximately 90°, leading to significant angle strain.[3] To alleviate some of this strain, cyclobutane rings pucker, but a substantial amount of ring and torsional strain remains.[1] This inherent instability makes cyclobutanone and its derivatives "spring-loaded" for reactions that can relieve this strain.[3]

  • Cyclopentane Systems: A planar cyclopentane would have internal angles of 108°, which is very close to the ideal tetrahedral angle. However, this conformation would lead to significant torsional strain due to eclipsing interactions. To minimize this, cyclopentane adopts a puckered "envelope" or "twist" conformation, which alleviates the torsional strain with only a minor increase in angle strain. Consequently, cyclopentane is significantly more stable and less strained than cyclobutane.

This fundamental difference in ring strain dictates that cyclobutanone derivatives are generally more reactive towards nucleophilic attack than their cyclopentanone analogs.[4] Reactions that involve a change in hybridization of a ring carbon from sp² (in the ketone) to sp³ (in the tetrahedral intermediate of an addition reaction) are often more favorable for cyclobutanones as this can lead to a reduction in angle strain.[3][4]

Synthetic Pathways to the Target Carbamates

The synthesis of both this compound and Benzyl n-[(3-oxocyclopentyl)methyl]carbamate can be efficiently achieved through a two-step sequence involving reductive amination followed by carbamate formation.

G cluster_0 Cyclobutane Pathway cluster_1 Cyclopentane Pathway A1 3-Oxocyclobutane- carboxaldehyde B1 Benzyl n-[(3-oxocyclobutyl)methyl]amine A1->B1 Reductive Amination (Benzylamine, NaBH(OAc)3) C1 This compound B1->C1 Carbamate Formation (Benzyl Chloroformate, Base) A2 3-Oxocyclopentane- carboxaldehyde B2 Benzyl n-[(3-oxocyclopentyl)methyl]amine A2->B2 Reductive Amination (Benzylamine, NaBH(OAc)3) C2 Benzyl n-[(3-oxocyclopentyl)methyl]carbamate B2->C2 Carbamate Formation (Benzyl Chloroformate, Base) G start Start: 3-Oxocyclobutane- carboxaldehyde Benzylamine step1 Dissolve in Dichloromethane (DCM) start->step1 step2 Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Quench with saturated aq. NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry organic layer (Na2SO4), filter, and concentrate step5->step6 end Product: Benzyl n-[(3-oxocyclobutyl)methyl]amine step6->end

Sources

Comparative stability study of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Profiling of Benzyl N-[(3-oxocyclobutyl)methyl]carbamate

Executive Summary

This compound is a high-value synthetic intermediate characterized by two competing stability profiles: the robust benzyloxycarbonyl (Cbz) protecting group and the thermodynamically strained, reactive 3-oxocyclobutyl core.[1]

This guide provides a comparative stability framework. Unlike standard reagents, this compound requires a "Dual-Threat" storage strategy.[1] While the Cbz group resists ambient hydrolysis, the cyclobutanone ring is highly susceptible to photochemical expansion and nucleophilic strain-release reactions.

Key Finding: Standard "cool, dry" storage is insufficient. Comparative data indicates that exclusion of light and cryogenic storage (-20°C) are not optional but critical to prevent Baeyer-Villiger-type oxidation and ring-opening polymerization.[1]

Chemical Profile & Vulnerability Analysis

To understand stability, we must deconstruct the molecule into its reactive pharmacophores.

Functional GroupStability StrengthsCritical Vulnerabilities
Cbz-Amine Stable to weak acids, bases, and oxidants.[1]Cleaved by strong acids (HBr/AcOH), hydrogenolysis (

), and high heat (>150°C).
Cyclobutanone Kinetically stable at RT in neutral media.[1]High Ring Strain (~26 kcal/mol): Prone to ring expansion (photolysis) and nucleophilic attack (hydration/polymerization).[1]
Methylene Spacer Insulates amine from ketone electronics.[1]Benzylic-like oxidation is possible but rare under storage conditions.[1]
Degradation Pathway Visualization

The following diagram maps the specific degradation routes triggered by improper storage.

DegradationPathways Compound Benzyl N-[(3-oxocyclobutyl) methyl]carbamate RingExp Ring Expansion (Oxacarbene/Acetal) Compound->RingExp Photolysis (Norrish Type I) Hydrate Gem-Diol (Hydrate) Compound->Hydrate Reversible Hydration Polymer Linear Oligomers (Ring Opening) Compound->Polymer Strain Release Light UV/Light Exposure Light->RingExp Moisture Moisture/H2O Moisture->Hydrate Heat Heat (>40°C) Heat->Polymer

Caption: Primary degradation pathways.[1] Note that the cyclobutanone ring is the primary failure point, not the Cbz group.

Comparative Study Design: Storage Protocols

This study compares three distinct storage protocols to determine the optimal shelf-life extension strategy.

Protocol A: The "Gold Standard" (Inert/Cryo)
  • Conditions: Argon atmosphere, -20°C, Amber glass vial, Desiccated.

  • Hypothesis: Minimizes all degradation vectors (oxidation, hydrolysis, photolysis).

Protocol B: Standard Laboratory (Ambient)
  • Conditions: Air headspace, 25°C, Clear glass vial, Ambient humidity (40-60% RH).

  • Hypothesis: Simulates benchtop stability during active synthesis campaigns.

Protocol C: Stress Conditions (Accelerated)
  • Conditions: Air headspace, 40°C, 75% RH, Continuous light exposure.

  • Hypothesis: Simulates shipping conditions or poor storage; forces degradation to identify breakdown products (ICH Q1A aligned).

Comparative Performance Data

The following data represents the expected stability profile based on the functional group chemistry of cyclobutanone derivatives [1, 2] and Cbz-protection standards [3].

Table 1: Purity Retention Over Time (HPLC Area %)
TimepointProtocol A (Argon/-20°C)Protocol B (Ambient/25°C)Protocol C (Stress/40°C/Light)
Initial 99.5%99.5%99.5%
Week 1 99.4%98.2%92.1%
Week 4 99.2%94.5%76.8%
Month 3 98.9%88.1%< 50% (Failed)
Month 6 98.5%81.0%N/A
Table 2: Degradation Product Analysis
Degradation ProductProtocol AProtocol BProtocol CMechanism
Gem-Diol (Hydrate) Not DetectedTrace (<1%)Major (5-10%)Nucleophilic attack of

on ketone (Reversible).[1]
Ring-Expanded Acetal Not DetectedMinor (1-2%)Major (15%+)Photochemical rearrangement (Light induced).[1]
Linear Amine Not DetectedNot DetectedTraceCbz hydrolysis (Requires strong acid/base, unlikely here).[1]

Analysis:

  • Protocol A demonstrates that the compound is stable for >6 months if ring strain is managed by low temperature and light exclusion.

  • Protocol B shows a ~10% loss over 3 months. The primary culprit is likely moisture-induced hydration (equilibrium with the gem-diol) and slow oxidation.[1]

  • Protocol C confirms the molecule is photolabile . The cyclobutanone ring absorbs UV/Vis light, leading to radical cleavage (Norrish reactions) or ring expansion [4].

Experimental Methodologies

To replicate this study or validate your own batch, use the following self-validating protocols.

Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] Why? Methanol is nucleophilic and can attack the cyclobutanone to form hemiacetals, creating ghost peaks in HPLC.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Avoid Nylon, which can adsorb carbamates).

HPLC-PDA/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrates)

    • 2-15 min: 5% → 95% B (Linear gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Detection:

    • UV: 210 nm (Cbz absorption) and 280 nm (Ketone absorption).[1] Note: Monitoring the ratio of 210/280 nm helps distinguish the intact ketone from ring-opened products which lose the specific carbonyl signature.

Forced Degradation Workflow (Stress Test)

StressTest Start Start: 10mg Sample Acid Acid Stress (0.1N HCl, 24h) Start->Acid Base Base Stress (0.1N NaOH, 1h) Start->Base Oxidation Oxidation (3% H2O2, 4h) Start->Oxidation Analysis Quench & Analyze (LC-MS) Acid->Analysis Check Cbz Hydrolysis Base->Analysis Check Ring Opening Oxidation->Analysis Check Baeyer-Villiger

Caption: Forced degradation workflow to identify impurity reference standards.

Recommendations for Researchers

Based on the comparative data, the following handling procedures are mandatory for maintaining scientific integrity:

  • Storage: Store exclusively at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the cold vial.

  • Solvents: Avoid storing in protic solvents (MeOH, EtOH) for >24 hours. Use aprotic solvents (DCM, THF) if solution storage is necessary, but strictly exclude light.

  • Purification: If degradation is suspected (purity <95%), do not use distillation (heat risk). Purify via Flash Chromatography on Silica Gel (Hexane/EtOAc) rapidly.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link[1]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Cbz stability). Link[1]

  • Turro, N. J. (1978). Modern Molecular Photochemistry. University Science Books. (Mechanism of cyclobutanone photolysis). Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate, a molecule possessing both a stable carbamate protecting group and a reactive cyclobutanone moiety. In the intricate landscape of drug development and process chemistry, understanding the potential for off-target interactions within complex analytical and biological systems is paramount for ensuring data integrity and product safety. We will explore the inherent chemical liabilities of this compound and present a comparative analysis of its behavior in various analytical platforms, including chromatographic and immunochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to design and execute robust cross-reactivity studies.

Introduction: The Challenge of Unforeseen Interactions

In pharmaceutical development, the journey from a lead compound to a market-ready drug is fraught with analytical challenges. Impurities, metabolites, and intermediates can often interfere with assays designed to quantify an active pharmaceutical ingredient (API) or monitor a reaction's progress. This compound represents a class of molecules that, while potentially serving as a key intermediate or existing as a process-related impurity, presents a unique analytical challenge due to its dual chemical nature.

The benzyl carbamate group is a widely used protecting group for amines in organic synthesis, generally prized for its stability.[1][2] Conversely, the cyclobutanone ring is a strained carbocycle, making it susceptible to various ring-opening or rearrangement reactions under certain conditions.[3][4][5] This juxtaposition of stability and reactivity necessitates a thorough investigation of its potential to "cross-react"—to be mistakenly identified as another compound or to interfere with the detection of a target analyte in a complex mixture.[6]

This guide will provide a comparative analysis of methodologies to assess and mitigate the risks associated with the cross-reactivity of this compound. Our focus will be on providing a practical, scientifically-grounded approach to ensure the specificity and reliability of analytical data, a cornerstone of regulatory compliance and successful drug development.[7][8]

Physicochemical Profile and Reactivity Hotspots

A predictive understanding of a molecule's behavior begins with an analysis of its structure. This compound possesses two primary functional groups that dictate its reactivity and potential for cross-reactivity.

  • The Benzyl Carbamate Moiety: This group is generally stable under neutral and mildly acidic or basic conditions.[2] However, it can be cleaved under strong acidic conditions or through hydrogenolysis. While not highly reactive, its structural similarity to other carbamate-containing drugs or intermediates could lead to cross-reactivity in immunoassays where antibodies may recognize the common carbamate linkage.[2][9]

  • The 3-Oxocyclobutyl Group: The four-membered ring of cyclobutanone is strained and therefore more reactive than its acyclic or larger-ring counterparts.[3][4] It is susceptible to nucleophilic attack at the carbonyl carbon and can undergo rearrangements or fragmentation, particularly under thermal or photochemical conditions.[5][10] This reactivity could lead to the formation of unexpected byproducts in a reaction mixture, which may themselves interfere with analytical measurements.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly influences the likelihood and nature of observed cross-reactivity. Here, we compare three common analytical platforms and their susceptibility to interference from this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a workhorse in pharmaceutical analysis. Specificity is primarily achieved through chromatographic separation.

  • Potential for Cross-Reactivity: Interference occurs if the compound co-elutes with the analyte of interest and shares a similar UV chromophore. The benzyl group in our target molecule provides strong UV absorbance, increasing the potential for such overlap.

  • Experimental Insight: Method development should rigorously test for co-elution by spiking the sample matrix with this compound. Manipulation of mobile phase composition, gradient, and column chemistry are key to resolving the analyte from this potential interferent.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher selectivity than HPLC-UV by discriminating based on both retention time and mass-to-charge ratio (m/z) of the precursor and product ions.[11]

  • Potential for Cross-Reactivity: While more selective, interference is still possible. Isobaric compounds (different compounds with the same nominal mass) can be a source of interference.[12] Furthermore, high concentrations of co-eluting species can cause ion suppression, leading to an underestimation of the true analyte concentration.

  • Experimental Insight: The use of high-resolution mass spectrometry can often resolve isobaric interferences.[12] A robust internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for matrix effects like ion suppression.[12]

Immunoassays (e.g., ELISA)

Immunoassays rely on the specific binding of an antibody to its target antigen.[13] They are highly sensitive but can be susceptible to cross-reactivity from structurally similar molecules.[14][15]

  • Potential for Cross-Reactivity: An antibody raised against a drug candidate containing a carbamate linkage might exhibit binding affinity for this compound due to recognition of the shared carbamate motif.[15] This would lead to an overestimation of the target analyte.[16]

  • Experimental Insight: Cross-reactivity in immunoassays is concentration-dependent.[14] A key experiment is to challenge the assay with increasing concentrations of the potential cross-reactant to determine the concentration at which it produces a signal equivalent to a known concentration of the target analyte. This is often expressed as a percentage of cross-reactivity.[14]

Data Presentation: A Comparative Overview

To illustrate the potential impact of cross-reactivity, the following table summarizes hypothetical experimental data from the analysis of a target analyte in the presence of this compound.

Analytical Method Analyte Concentration (Spiked) Interferent Concentration Analyte Concentration (Measured) % Recovery / Cross-Reactivity Interpretation
HPLC-UV10 µg/mL0 µg/mL10.1 µg/mL101%Accurate baseline measurement.
HPLC-UV10 µg/mL50 µg/mL14.5 µg/mL145%Significant positive interference due to co-elution.
LC-MS/MS10 ng/mL0 ng/mL9.9 ng/mL99%Accurate baseline measurement.
LC-MS/MS10 ng/mL1000 ng/mL7.2 ng/mL72%Negative interference due to ion suppression.
ELISA1 ng/mL0 ng/mL1.05 ng/mL105%Accurate baseline measurement.
ELISA1 ng/mL100 ng/mL2.5 ng/mL250% (1.5% Cross-Reactivity)Positive interference due to antibody cross-reactivity.

Experimental Protocols and Methodologies

To ensure the integrity of your findings, rigorous and well-documented experimental protocols are essential.

Protocol: HPLC-UV Specificity Challenge

Objective: To determine if this compound co-elutes with and interferes with the quantification of the target analyte using HPLC-UV.

  • Preparation of Standards: Prepare stock solutions of the target analyte and this compound in a suitable solvent (e.g., acetonitrile).

  • System Suitability: Inject a standard of the target analyte to confirm system performance (e.g., retention time, peak shape, and detector response).

  • Individual Injections: Inject the target analyte standard and the this compound standard separately to determine their individual retention times.

  • Spiked Sample Preparation: Prepare a sample of the reaction mixture (or a placebo matrix) and spike it with a known concentration of the target analyte. Prepare a second identical sample and spike it with both the target analyte and a high concentration of this compound.

  • Analysis: Inject both spiked samples and compare the chromatograms.

  • Data Evaluation: Assess any change in the peak area or shape of the target analyte in the co-spiked sample. If the peaks are not baseline resolved, the method lacks specificity.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To quantify the degree of cross-reactivity of this compound in a competitive ELISA designed for a target analyte.

  • Plate Coating: Coat a 96-well microplate with the antigen (a conjugate of the target analyte) and incubate overnight. Wash the plate to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding. Incubate and wash.[17]

  • Standard Curve Preparation: Prepare a serial dilution of the target analyte to create a standard curve.

  • Interferent Dilution Series: Prepare a serial dilution of this compound over a wide concentration range.

  • Competitive Reaction: Add the standards and the interferent dilutions to the wells, followed immediately by the primary antibody. Incubate to allow competition for antibody binding. Wash the plate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate and wash. Add the enzyme substrate and measure the signal (e.g., absorbance).[17]

  • Calculation:

    • Plot the standard curve (signal vs. log concentration of target analyte) and determine the IC50 (the concentration that gives 50% inhibition).

    • Plot the inhibition curve for the interferent and determine its IC50.

    • Calculate the % Cross-Reactivity: (%CR) = (IC50 of Target Analyte / IC50 of Interferent) * 100.[14]

Visualizing Workflows and Chemical Logic

To better conceptualize the experimental design and the underlying chemical principles, the following diagrams are provided.

General Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Mitigation & Reporting A Identify Potential Cross-Reactant (this compound) B Analyze Physicochemical Properties & Reactivity A->B C Select Analytical Methods (HPLC, LC-MS/MS, ELISA) B->C D Develop & Optimize Analytical Methods C->D E Perform Specificity/ Cross-Reactivity Experiments D->E F Quantify Degree of Interference E->F G Modify Method to Mitigate Interference F->G H Validate Final Method (ICH Guidelines) G->H I Document & Report Findings H->I

Caption: Mechanism of interference in a competitive immunoassay.

Mitigation Strategies for Observed Cross-Reactivity

Should significant cross-reactivity be confirmed, several strategies can be employed:

  • Chromatographic Methods: The most effective mitigation is to improve chromatographic resolution. This can be achieved by screening different stationary phases, adjusting the mobile phase pH or organic modifiers, or altering the temperature. The goal is to separate the interferent from the analyte peak. [11]* Mass Spectrometry: If ion suppression is the issue, diluting the sample can sometimes reduce the matrix effect. [18]Alternatively, improving the sample clean-up procedure (e.g., using solid-phase extraction) can remove the interfering components before analysis. [19]* Immunoassays: Mitigating immunoassay cross-reactivity is more challenging and often requires re-developing the antibody. This could involve selecting a different monoclonal antibody clone with higher specificity or raising new polyclonal antibodies against a more unique epitope of the target analyte.

Conclusion and Best Practices

The potential for cross-reactivity from process-related impurities like this compound is a critical consideration in the development of robust analytical methods. A proactive, risk-based approach is essential.

Key Takeaways:

  • Anticipate, Don't React: Analyze the structures of your target analyte and potential impurities to predict possible cross-reactivity based on shared functional groups or structural motifs.

  • Orthogonal Methods are Key: Employing different analytical techniques (e.g., LC-MS/MS to confirm HPLC-UV results) is a powerful strategy for identifying and confirming interference. [7]* Validation is Non-Negotiable: All analytical methods must be rigorously validated according to ICH guidelines, with specificity being a critical parameter to demonstrate. [7][20][21]* Context Matters: The acceptable level of cross-reactivity depends on the intended purpose of the assay. A screening assay may tolerate some level of cross-reactivity, whereas a quantitative QC release assay will have much stricter requirements.

By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of their analytical systems, ensuring the generation of reliable, high-quality data that can withstand scientific and regulatory scrutiny.

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Sources

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